molecular formula C5H11BF3NS B6416088 (Thiomorpholinium-4-ylmethyl)trifluoroborate CAS No. 1268340-95-9

(Thiomorpholinium-4-ylmethyl)trifluoroborate

Cat. No.: B6416088
CAS No.: 1268340-95-9
M. Wt: 185.02 g/mol
InChI Key: VUNVVPNMYVRSKZ-UHFFFAOYSA-O
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Description

(Thiomorpholinium-4-ylmethyl)trifluoroborate is a useful research compound. Its molecular formula is C5H11BF3NS and its molecular weight is 185.02 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium 4-trifluoroboratomethylthiomorpholine; 95% is 185.0657352 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Thiomorpholinium-4-ylmethyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Thiomorpholinium-4-ylmethyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trifluoro(thiomorpholin-4-ium-4-ylmethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3NS/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNVVPNMYVRSKZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+]1CCSCC1)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692884
Record name Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268340-95-9
Record name Trifluoro[(thiomorpholin-4-ium-4-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate (CAS: 1268340-95-9), a zwitterionic organoboron reagent widely employed as a radical precursor in Minisci-type functionalization of heteroarenes. The protocol utilizes a nucleophilic substitution (


) strategy starting from potassium (bromomethyl)trifluoroborate.[1][2] This guide prioritizes high-fidelity reproducibility, emphasizing moisture control, purification via solubility differentiation, and mechanistic understanding of the C-B bond stability.

Introduction & Retrosynthetic Analysis[2]

The target compound belongs to the class of


-ammoniomethyltrifluoroborates. These reagents serve as shelf-stable sources of 

-aminoalkyl radicals upon oxidative activation (e.g., by photocatalysis or persulfates). Unlike their boronic acid counterparts, trifluoroborates are resistant to protodeboronation and air oxidation, making them ideal for late-stage functionalization in drug discovery.
Retrosynthetic Logic

The synthesis is disconnected at the C-N bond. The most robust forward strategy involves the alkylation of thiomorpholine with an electrophilic halomethylboron species.

  • Nucleophile: Thiomorpholine (Secondary amine).

  • Electrophile: Potassium (bromomethyl)trifluoroborate (Molander Precursor).

  • Driving Force: Formation of a stable zwitterionic internal salt and precipitation of inorganic bromide byproducts.

Mechanistic Pathway (DOT Diagram)

SynthesisMechanism cluster_conditions Reaction Conditions Start Potassium (bromomethyl)trifluoroborate TS Transition State (SN2 Attack) Start->TS Solvation in THF/Acetone Amine Thiomorpholine (Nucleophile) Amine->TS N-Lone Pair Attack Intermed Zwitterionic Intermediate TS->Intermed Br- Displacement Product (Thiomorpholinium-4- ylmethyl)trifluoroborate (Precipitate) Intermed->Product Crystallization Byproduct KBr (Inorganic Salt) Intermed->Byproduct Salt Metathesis

Figure 1: Mechanistic pathway for the


 synthesis of the target trifluoroborate.

Experimental Protocol

Reagents & Stoichiometry[2][3]
ReagentMW ( g/mol )Equiv.[3][4][5]Role
Potassium (bromomethyl)trifluoroborate 200.831.0Electrophilic Core
Thiomorpholine 103.192.0 - 2.5Nucleophile
THF (Anhydrous) -SolventReaction Medium
Acetone (Hot) -SolventPurification (Extraction)
Diethyl Ether -Anti-solventPrecipitation

Critical Note on Stoichiometry: An excess of thiomorpholine (2.0+ equiv) is recommended to drive the reaction to completion and act as a proton scavenger if any side reactions occur, although the zwitterion forms directly without external base.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Vessel Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add Potassium (bromomethyl)trifluoroborate (1.0 g, 4.98 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (10 mL). The salt may not dissolve completely; this is normal (heterogeneous reaction).

  • Nucleophile Addition: Add Thiomorpholine (1.03 g, 1.0 mL, ~10 mmol) via syringe.

Step 2: Reaction Execution
  • Heating: Heat the mixture to reflux (approx. 66°C) or 80°C if using a sealed pressure vial (recommended for faster kinetics).

  • Duration: Stir vigorously for 18–24 hours .

    • Monitoring: Reaction progress can be monitored by

      
       NMR.[3][4] The starting material typically shows a signal around -138 ppm (q), while the product shifts slightly. Disappearance of the starting bromide signal indicates completion.
      
Step 3: Workup & Purification (Solubility Differentiation)
  • Evaporation: Remove the THF and excess thiomorpholine under reduced pressure (Rotary evaporator) to obtain a solid residue.

  • Salt Removal: Suspend the crude residue in hot acetone (20 mL).

    • Why: The organic trifluoroborate product is soluble in hot acetone, whereas the inorganic byproduct (KBr) and excess polymerized borates are insoluble.

  • Filtration: Filter the hot suspension through a sintered glass funnel or a Celite pad to remove the KBr solids. Wash the filter cake with a small amount of hot acetone.

  • Precipitation: Concentrate the acetone filtrate to approximately 20% of its original volume.

  • Crystallization: Add Diethyl Ether (or Pentane) dropwise to the concentrated acetone solution until turbidity persists. Cool the mixture to 0°C or -20°C overnight to induce crystallization.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

Characterization Data (Expected)[2][4]
  • Appearance: White to off-white solid.

  • Melting Point: 146–156 °C.[6]

  • 
     NMR (376 MHz, Acetone-
    
    
    
    ):
    
    
    -138 to -142 ppm (multiplet/quartet).
  • 
     NMR (128 MHz, Acetone-
    
    
    
    ):
    
    
    ~2–4 ppm (q,
    
    
    ~ 50 Hz).
  • 
     NMR (400 MHz, Acetone-
    
    
    
    ):
    Diagnostic signals for the
    
    
    protons typically appear as a broad multiplet around 2.2–2.5 ppm.

Application Workflow: Minisci Reaction

This reagent is primarily used to append the thiomorpholinomethyl group to heteroaromatics.

MinisciWorkflow cluster_mech Radical Generation Cycle Reagent (Thiomorpholinium-4- ylmethyl)trifluoroborate Radical α-Amino Radical (Nucleophilic) Reagent->Radical SET Oxidation (-BF3, -e-) Oxidant Oxidant (Persulfate or Photocatalyst) Oxidant->Radical Activation Product Functionalized Heterocycle Radical->Product Radical Addition + Re-aromatization Heterocycle Protonated Heterocycle (e.g., Pyridine-H+) Heterocycle->Product Substrate

Figure 2: Activation pathway of the trifluoroborate in Minisci-type coupling.

Safety & Handling

  • HF Generation: While trifluoroborates are stable, contact with strong acids can release trace Hydrogen Fluoride (HF). Avoid glass corrosion by not storing acidic solutions of the compound for extended periods.

  • Toxicity: Thiomorpholine is a secondary amine and should be handled in a fume hood to avoid inhalation.

  • Waste: Dispose of boron-containing waste in separate containers if required by local EHS regulations.

References

  • Molander, G. A., & Sandrock, D. L. (2007).[3] Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates. Organic Letters, 9(9), 1597–1600.[3]

  • Dumas, A. M., & Fillion, E. (2010). Synthesis of Ammoniomethyltrifluoroborates and Their Application in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.

  • Sigma-Aldrich. (n.d.). (Thiomorpholinium-4-ylmethyl)trifluoroborate Product Page.

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[7][8][9] MedChemComm, 2(12), 1135-1161.

Sources

The Physicochemical and Mechanistic Profile of (Thiomorpholinium-4-ylmethyl)trifluoroborate: A Whitepaper on Cross-Coupling and Radiochemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Thiomorpholinium-4-ylmethyl)trifluoroborate is a highly versatile, bench-stable zwitterionic internal salt that has emerged as a critical reagent in both complex organic synthesis and cutting-edge radiopharmaceutical development[1]. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role as a boronic acid surrogate in Suzuki-Miyaura cross-coupling, and its advanced application in one-step


F-radiolabeling for Positron Emission Tomography (PET) imaging[2].

Physicochemical Profiling and Structural Dynamics

Unlike traditional boronic acids, which are notoriously prone to protodeboronation and oligomerization, (Thiomorpholinium-4-ylmethyl)trifluoroborate exists as a highly stable internal salt[1]. The positive charge on the protonated thiomorpholine nitrogen neutralizes the negative charge of the trifluoroborate group, creating a zwitterionic structure that significantly enhances its shelf-life, handling safety, and thermal stability.

Table 1: Core Physical and Chemical Properties

PropertyValue
Chemical Name (Thiomorpholinium-4-ylmethyl)trifluoroborate
CAS Number 1268340-95-9
Empirical Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

BF

NS
Molecular Weight 185.02 g/mol
Melting Point 146 - 156 °C
Physical Form Solid
Structural Class Zwitterionic Internal Salt
SMILES String F(F)C[NH+]1CCSCC1

Mechanistic Utility in Csp2-Csp3 Cross-Coupling

Causality of Reagent Selection: The synthesis of Csp2-Csp3 bonds often suffers from competitive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride elimination and poor nucleophile stability. By utilizing (Thiomorpholinium-4-ylmethyl)trifluoroborate, chemists bypass these issues. The trifluoroborate acts as a "masked" boronic acid. In the presence of an aqueous base, it undergoes slow, controlled hydrolysis to release the active boronic acid species in a steady-state concentration. This controlled release prevents the accumulation of unstable intermediates and suppresses homocoupling side reactions, enabling highly efficient Suzuki-Miyaura cross-coupling even with challenging electrophiles like mesylated phenol derivatives[1].

SM_Pathway BF3 (Thiomorpholinium-4-ylmethyl) trifluoroborate Hydrolysis In Situ Hydrolysis (Base/H2O) BF3->Hydrolysis Boronic Active Boronic Acid Intermediate Hydrolysis->Boronic Transmetalation Transmetalation Boronic->Transmetalation Mesylate Aryl Mesylate Electrophile OxAdd Oxidative Addition (Pd Catalyst) Mesylate->OxAdd OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Product Csp2-Csp3 Coupled Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling using the trifluoroborate surrogate.

Advanced Applications: F-Radiolabeling for PET Imaging

In the realm of radiopharmaceuticals, particularly for imaging Prostate-Specific Membrane Antigen (PSMA) in prostate cancer, time is the most critical variable[2]. The


F isotope has a half-life of only 109.8 minutes. Traditional multi-step aliphatic nucleophilic fluorination results in significant radioactive decay before the tracer can be administered.

Causality of Isotopic Exchange: Incorporating a trifluoroborate moiety (often referred to as an AMBF


 prosthetic group) allows for a rapid, one-step 

F-

F isotopic exchange in an aqueous medium[2]. The extremely high bond dissociation energy of the B-F bond ensures that the resulting tracer is highly stable in vivo, preventing defluorination and subsequent unwanted accumulation of

F in bone tissue[3]. Tracers synthesized via this method exhibit nanomolar affinities for PSMA and high tumor uptake values[2].

Radiolabeling Precursor Trifluoroborate-PSMA Conjugate (19F) Exchange Isotopic Exchange (Acidic pH, Heat) Precursor->Exchange F18 Aqueous [18F]Fluoride (Cyclotron Produced) F18->Exchange Product 18F-Labeled PSMA Tracer Exchange->Product Purification C18 Cartridge Purification Product->Purification Formulation Formulation for PET Imaging Purification->Formulation

Caption: One-step 18F-radiolabeling workflow via 19F-18F isotopic exchange.

Table 2: Typical Radiochemical Parameters for AMBF


-PSMA Probes [4]
ParameterExpected Value
Radiochemical Yield (RCY) 10 - 16%
Radiochemical Purity (RCP) > 96%
Specific Activity > 30 GBq/μmol
Labeling Time < 25 minutes

Experimental Protocols (Self-Validating Workflows)

Protocol A: Suzuki-Miyaura Cross-Coupling with Mesylated Phenols

Objective: Form a Csp2-Csp3 bond utilizing the trifluoroborate internal salt.

  • Preparation : In a rigorously degassed Schlenk flask, combine the aryl mesylate (1.0 equiv), (Thiomorpholinium-4-ylmethyl)trifluoroborate (1.2 equiv), Pd(OAc)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (5 mol%), and a suitable phosphine ligand (e.g., XPhos, 10 mol%).
    
  • Activation : Add a mild aqueous base (e.g., K

    
    CO
    
    
    
    , 3.0 equiv) dissolved in a THF/H
    
    
    O mixture. Causality: The biphasic system promotes the slow hydrolysis of the trifluoroborate, ensuring a low, steady concentration of the active boronic acid to prevent homocoupling.
  • Reaction : Heat the mixture to 80 °C under an inert argon atmosphere for 12-16 hours.

  • Validation Checkpoint : Monitor the reaction via LC-MS. The complete consumption of the aryl mesylate and the appearance of the product mass confirm successful transmetalation. A conversion rate of >85% validates the catalytic turnover.

  • Isolation : Extract with ethyl acetate, dry over MgSO

    
    , and purify via silica gel chromatography.
    
Protocol B: One-Step F-Radiolabeling via Isotopic Exchange

Objective: Synthesize a PET-ready PSMA tracer with >96% radiochemical purity[4].

  • Isotope Delivery : Receive aqueous [

    
    F]fluoride (approx. 37 GBq) directly from the cyclotron into a V-vial[2].
    
  • Precursor Addition : Add 80–100 nmol of the trifluoroborate-PSMA precursor dissolved in a pyridazine-HCl buffer (pH 2.0 - 2.5). Causality: Acidic conditions are strictly required to protonate the leaving fluoride ions, facilitating the rapid isotopic exchange at the boron center[2].

  • Thermal Exchange : Heat the reaction vial at 80 °C for 15 minutes.

  • Purification : Dilute the mixture with water and pass it through a pre-conditioned C18 Sep-Pak cartridge. Wash with water to remove unreacted [

    
    F]fluoride, and elute the radiolabeled product with ethanol.
    
  • Validation Checkpoint : Analyze the formulated product using radio-HPLC and radio-TLC. The system is validated if the radiochemical purity (RCP) exceeds 96% and the specific activity is

    
     30 GBq/μmol[4].
    
  • Formulation : Dilute the ethanol eluate with 0.9% sterile saline to achieve a final ethanol concentration of <10% for safe intravenous injection.

References

  • Title: (Thiomorpholinium-4-ylmethyl)trifluoroborate 1268340-95-9 Product Page Source: Sigma-Aldrich URL:

  • Title: Reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions / Cross-coupling of mesylated phenol derivatives with potassium ammonio- and amidomethyltrifluoroborates Source: The Journal of Organic Chemistry / Organic Letters (via Sigma-Aldrich Peer Reviewed Papers) URL: 1

  • Title: One-Step 18F-Labeling and Preclinical Evaluation of Prostate-Specific Membrane Antigen Trifluoroborate Probes for Cancer Imaging Source: PubMed / Journal of Nuclear Medicine URL: 2

  • Title: Preclinical Evaluation of a Fluorine-18 Labeled Probe for the Detection of the Expression of PSMA Level in Cancer Source: ACS Omega URL: 4

Sources

(Thiomorpholinium-4-ylmethyl)trifluoroborate: A Technical Whitepaper on Zwitterionic Stability, Storage Dynamics, and Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organoboron chemistry, (thiomorpholinium-4-ylmethyl)trifluoroborate (CAS: 1268340-95-9) has emerged as a premier reagent for the robust installation of the thiomorpholinomethyl pharmacophore via palladium-catalyzed Csp2-Csp3 Suzuki-Miyaura cross-coupling. Originally mischaracterized as simple potassium salts, a pivotal 2011 reinvestigation by the Molander group revealed that these reagents exist as zwitterionic ammoniomethyltrifluoroborates (internal salts)[1].

This structural revelation is the master key to understanding the compound's exceptional bench stability, resistance to protodeboronation, and unique activation requirements. This whitepaper provides an in-depth analysis of the physicochemical properties, degradation pathways, self-validating storage protocols, and application methodologies for this critical reagent.

Structural Causality and Physicochemical Profiling

The exceptional stability of (thiomorpholinium-4-ylmethyl)trifluoroborate is a direct consequence of its zwitterionic architecture. Unlike traditional alkylboronic acids, which are highly susceptible to oxidation and protodeboronation, this compound features a negatively charged trifluoroborate group (


) neutralized by an adjacent protonated secondary amine (thiomorpholinium, 

)[1].

Mechanistic Advantages of the Zwitterion:

  • Inductive Stabilization: The protonated nitrogen exerts a strong electron-withdrawing inductive effect, which strengthens the adjacent C–B bond, drastically reducing the rate of spontaneous protodeboronation.

  • Steric Shielding: The tetrahedral

    
     geometry physically shields the boron center from nucleophilic attack by ambient moisture.
    
  • Coordination Saturation: Because the nitrogen lone pair is protonated, it cannot undergo unwanted intramolecular coordination or participate in premature side reactions with transition metal catalysts.

Table 1: Physicochemical Properties Summary
PropertyValueCausality / Significance
Chemical Name (Thiomorpholinium-4-ylmethyl)trifluoroborateStandard IUPAC nomenclature.
CAS Number 1268340-95-9Unique chemical identifier.
Molecular Formula

Reflects the internal salt structure.
Molecular Weight 185.02 g/mol Critical for stoichiometric calculations.
Melting Point 146–156 °CIndicates high thermal stability of the crystal lattice.
Physical Form White to off-white solidCrystalline nature aids in precise gravimetric handling.
Storage Class 13 (Non-Combustible Solids)Low hazard profile for bulk laboratory storage.

Stability Dynamics & Degradation Pathways

While organotrifluoroborates are universally celebrated for their stability, the zwitterionic nature of (thiomorpholinium-4-ylmethyl)trifluoroborate introduces specific thermodynamic behaviors that dictate its handling.

  • Moisture & Air Stability: The B–F bonds represent a deep thermodynamic sink. The compound is highly resistant to ambient moisture and atmospheric oxygen[2]. It will not spontaneously oxidize to the corresponding alcohol, a common failure mode for alkylboranes.

  • Thermal Degradation: The compound is thermally stable up to its melting point (146–156 °C). However, prolonged exposure to elevated temperatures in the presence of protic solvents (without a base) can induce slow solvolysis of the B–F bonds, leading to premature formation of the boronic acid, which may subsequently degrade.

  • pH Sensitivity: The stability is highly pH-dependent. In acidic to neutral conditions, the zwitterion is locked and inert. Upon exposure to strong alkaline environments, the amine is deprotonated, triggering the activation cascade required for cross-coupling[1].

Self-Validating Storage Protocols

To ensure the highest fidelity of the reagent across multi-year drug development campaigns, storage conditions must be rigorously controlled. The following protocols are designed as self-validating systems—meaning adherence to these steps inherently prevents the known degradation pathways.

Short-Term Storage (Daily Benchtop Use)
  • Condition: Ambient temperature (15–25 °C).

  • Atmosphere: Ambient air is acceptable for short durations (weeks to months) due to the zwitterion's resistance to hydrolysis[2].

  • Container: Tightly sealed amber glass vial to prevent surface moisture adsorption. Note: While moisture does not rapidly degrade the compound, hygroscopic weight gain will skew stoichiometric calculations, leading to artificially low equivalents in sensitive catalytic reactions.

Long-Term Archival Storage (> 6 Months)
  • Condition:

    
    .
    
  • Atmosphere: Inert atmosphere (Argon or dry Nitrogen)[2].

  • Protocol:

    • Transfer the bulk material into a Schlenk tube or a vial with a PTFE-lined septum cap.

    • Evacuate the headspace and backfill with Argon (repeat 3x).

    • Seal with Parafilm and store in a dedicated

      
       desiccated freezer.
      
    • Critical Step: Before use, allow the sealed container to warm to room temperature for at least 30 minutes. Opening the vial while cold will cause immediate condensation of ambient humidity onto the reagent, compromising its gravimetric purity.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of (thiomorpholinium-4-ylmethyl)trifluoroborate is the late-stage functionalization of aryl and heteroaryl halides. Because it is a zwitterion, it is completely inert to transmetalation until the amine is deprotonated and the trifluoroborate is hydrolyzed[1].

Mechanistic Activation Pathway

G Zwit Zwitterionic Precatalyst (Thiomorpholinium-4-ylmethyl)trifluoroborate Base Alkaline Deprotonation (e.g., Cs2CO3) Zwit->Base Base Addition ActiveAmine Free Amine Trifluoroborate (Anionic Intermediate) Base->ActiveAmine -H+ Hydrolysis In Situ Hydrolysis (-F- / +H2O) ActiveAmine->Hydrolysis Solvolysis Boronate Reactive Boronate Species [R-B(OH)3]- Hydrolysis->Boronate Activation Transmet Transmetalation (Pd Catalytic Cycle) Boronate->Transmet Cross-Coupling

Mechanistic activation pathway of zwitterionic (thiomorpholinium-4-ylmethyl)trifluoroborate.

Standard Operating Procedure: Csp2-Csp3 Cross-Coupling

Materials Required:

  • Aryl halide/mesylate (1.0 equiv)

  • (Thiomorpholinium-4-ylmethyl)trifluoroborate (1.1 to 1.5 equiv)

  • Precatalyst: XPhos Pd G4 (2–5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF /

    
     (10:1 ratio)
    

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide (1.0 mmol), (thiomorpholinium-4-ylmethyl)trifluoroborate (1.1 mmol), XPhos Pd G4 (0.05 mmol), and

    
     (3.0 mmol).
    
  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed THF (10 mL) and degassed deionized

    
     (1 mL) via syringe.
    
    • Causality Note: The inclusion of water is strictly mandatory. Without water, the fluoride ions cannot be displaced to form the active boronate species, and the catalytic cycle will stall at the oxidative addition complex[1].

  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring for 12–24 hours.

    • Causality Note: Elevated temperatures are required to overcome the activation energy barrier for both the deprotonation of the highly stable zwitterion and the subsequent sluggish Csp3 transmetalation step.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (15 mL). Extract the aqueous layer with EtOAc (2 x 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient).
    

References

  • Raushel, J.; Sandrock, D. L.; Josyula, K. V.; Pakyz, D.; Molander, G. A. "A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions." The Journal of Organic Chemistry, 2011. URL:[Link]

Sources

solubility of (Thiomorpholinium-4-ylmethyl)trifluoroborate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (Thiomorpholinium-4-ylmethyl)trifluoroborate in Organic Solvents

Abstract

This technical guide addresses the solubility of (Thiomorpholinium-4-ylmethyl)trifluoroborate, a zwitterionic organotrifluoroborate salt. As a novel compound, its solubility profile is not yet established in the literature. This document provides a comprehensive framework for characterizing its solubility in organic solvents, a critical parameter for its application in drug discovery and synthetic chemistry. We present a theoretical analysis of its expected solubility based on its molecular structure, followed by a detailed, field-proven experimental protocol for determining its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for solubility assessment of novel chemical entities.

Introduction: The Challenge of Predicting Solubility for a Novel Zwitterionic Compound

(Thiomorpholinium-4-ylmethyl)trifluoroborate (CAS 1268340-95-9) is an internal salt, possessing both a permanent positive charge on the quaternary thiomorpholinium nitrogen and a negative charge on the trifluoroborate moiety. This zwitterionic nature imparts a high degree of polarity and strong crystal lattice energy, which are dominant factors governing its solubility.[1][2] Unlike simple salts, there is no separate counterion; the charges are covalently linked within the same molecule.

Potassium organotrifluoroborates, a related class of compounds, are known for their poor solubility in many organic solvents, typically requiring polar media like methanol or acetonitrile for dissolution.[3][4] The solubility of these salts can be dramatically enhanced by replacing the potassium cation with a more lipophilic organic cation, such as tetrabutylammonium, which improves solubility in solvents like dichloromethane.[3][5] For (Thiomorpholinium-4-ylmethyl)trifluoroborate, the "cation" is an integral part of the molecule, suggesting that its solubility will be intrinsically governed by the balance between the polar, charge-separated headgroup and the organic scaffold.

Based on these first principles, we can hypothesize:

  • Low solubility in nonpolar solvents: Solvents like hexanes and toluene are unlikely to overcome the high lattice energy of this zwitterionic solid.

  • Moderate to good solubility in polar aprotic solvents: Solvents such as DMSO, DMF, and acetonitrile, which have high dielectric constants and can stabilize charged species, are expected to be effective.

  • Varied solubility in polar protic solvents: Alcohols like methanol and ethanol may be effective due to their ability to engage in hydrogen bonding and solvate the charged centers.

Predicting solubility with precision is challenging for novel compounds, as even minor structural changes can significantly alter the solid-state packing and solvation thermodynamics.[6] Therefore, empirical determination is essential. This guide outlines the gold-standard methodology for such a determination.

The Imperative of Thermodynamic vs. Kinetic Solubility

In drug discovery and development, it is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature, in the presence of its most stable solid form.[7][8] It represents the true, maximum achievable concentration under equilibrium conditions and is the most relevant value for formulation and biopharmaceutical assessment. The "shake-flask" method is the reference standard for determining thermodynamic solubility.[9][10]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock solution into an aqueous or organic medium.[11][12] Kinetic solubility values are often higher than thermodynamic ones because they can represent the solubility of a metastable or amorphous form of the compound.[12][13] While useful for high-throughput screening, they are less reliable for definitive characterization.[14]

For a foundational understanding of a new chemical entity like (Thiomorpholinium-4-ylmethyl)trifluoroborate, determining the thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This section details a robust, self-validating protocol for determining the equilibrium solubility of (Thiomorpholinium-4-ylmethyl)trifluoroborate across a range of relevant organic solvents. The shake-flask method is the most common and oldest equilibrium thermodynamic method for measuring solubility.[10][15]

Materials and Equipment
  • (Thiomorpholinium-4-ylmethyl)trifluoroborate (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC or UPLC system with UV detector

  • Volumetric flasks for standard and sample preparation

Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the subsequent analysis is accurate and reproducible.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid (~2-5 mg) into vial prep2 Add 1 mL of selected solvent prep1->prep2 Step 1 equil1 Seal vial and place on orbital shaker prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24-72h equil1->equil2 Step 2 sep1 Centrifuge vial to pellet excess solid equil2->sep1 sep2 Filter supernatant with 0.22 µm PTFE filter sep1->sep2 Step 3 quant1 Prepare serial dilutions of the clear filtrate sep2->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 Step 4 quant3 Calculate concentration against a standard curve quant2->quant3 Step 4

Sources

Technical Guide: Spectroscopic Characterization of (Thiomorpholinium-4-ylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Overview

Compound: (Thiomorpholinium-4-ylmethyl)trifluoroborate CAS Registry Number: 1268340-95-9 Formula:


Molecular Weight:  185.02  g/mol
Synonyms:  N-(Trifluoroboratomethyl)thiomorpholinium inner salt; 4-(Trifluoroboratomethyl)thiomorpholinium.[1][2][3][4]

This guide details the spectroscopic signature of (Thiomorpholinium-4-ylmethyl)trifluoroborate , a zwitterionic organoboron reagent widely used in radical-mediated C-H functionalization and Suzuki-Miyaura cross-coupling reactions.[1][3] Unlike its potassium salt counterparts (


), this "inner salt" exists as a protonated ammonium species, offering distinct solubility and stability profiles.[1][3][4]
Structural Context

The molecule consists of a thiomorpholine ring N-alkylated with a methylene trifluoroborate group. In its zwitterionic form, the nitrogen center is protonated (


), balancing the negative charge of the trifluoroborate (

) moiety.[3][4] This dipolar nature dictates its behavior in NMR solvents and mass spectrometry.

Caption: Structural connectivity of the zwitterionic (Thiomorpholinium-4-ylmethyl)trifluoroborate species.

Experimental Protocols for Analysis

To ensure data integrity, sample preparation must account for the quadrupolar nature of boron and the potential for hydrolysis in wet acidic solvents.

Sample Preparation[1][4][5]
  • NMR Solvent: DMSO-d6 is the gold standard.[1] It ensures complete solubility of the zwitterion and prevents rapid proton exchange, allowing observation of the ammonium proton. Acetone-d6 is a viable alternative but may lead to precipitation at high concentrations.[1] Avoid

    
     due to poor solubility.
    
  • Concentration: Prepare samples at 15–20 mg/mL . Higher concentrations can lead to line broadening in

    
     NMR.[1][3][4]
    
  • Reference Standards:

    • 
      : Residual solvent peak (DMSO-d6: 
      
      
      
      2.50 ppm,
      
      
      39.52 ppm).[1][3][4]
    • 
      : Internal 
      
      
      
      or external
      
      
      (optional, usually referenced to spectrometer frequency).[3][4]
    • 
      : External 
      
      
      
      (
      
      
      0.0 ppm).[1][3][4]
Instrumental Parameters
  • Temperature: 298 K (

    
    ).[1][3][4]
    
  • Pulse Sequences:

    • 
      : Use a quartz tube if possible to eliminate background borosilicate glass signal (broad hump ~0 ppm), though modern background subtraction sequences (e.g., zgbs) are effective with standard tubes.[3][4]
      
    • 
      : Run with high scan count (NS > 1024) to resolve the quadrupole-broadened carbon attached to boron.[1][3][4]
      

Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR)[3][4][6][7][8]
1. Proton NMR (

)

The proton spectrum is characterized by the distinct ammonium proton and the coupling of the methylene protons to the boron/fluorine nuclei.

Shift (

ppm)
MultiplicityIntegralAssignmentNotes
8.80 – 9.20 br s1HNH

Broad singlet; chemical shift varies with concentration and water content.[1][3]
3.30 – 3.50 m4HN-CH

(Ring)
Deshielded due to the adjacent cationic nitrogen.[1][3]
2.70 – 2.90 m4HS-CH

(Ring)
Characteristic of the thiomorpholine sulfide backbone.[1][3]
2.25 – 2.45 q / br m2HB-CH

-N
Diagnostic Peak. Appears as a quartet (

Hz) or broad multiplet due to

and

coupling.[1][3][4]
2. Carbon-13 NMR (

)

The carbon attached to boron is often difficult to observe due to quadrupolar broadening from


 and 

.[1][3][4]
Shift (

ppm)
AssignmentNotes
53.5 – 55.0 N-CH

(Ring)
Sharp signals.
24.0 – 26.0 S-CH

(Ring)
Typical for thiomorpholine.[1][3][4]
~20.0 – 28.0 B-CH

-N
Very Broad. Often appears as a low-intensity hump or is unresolved in standard scans due to C-B coupling.[1][3]
3. Boron-11 NMR (

)

This nucleus provides direct evidence of the tetracoordinate trifluoroborate species.[1][3][4]

Shift (

ppm)
MultiplicityCoupling (

)
Assignment
1.5 – 2.5 q (quartet)

Hz
R-BF

Note: The signal is a clear 1:3:3:1 quartet, confirming the presence of three equivalent fluorine atoms attached to boron.

4. Fluorine-19 NMR (

)
Shift (

ppm)
MultiplicityCoupling (

)
Assignment
-138.0 to -142.0 m (multiplet)

Hz
-BF

Note: Usually appears as a quartet (coupling to


, spin 3/2) superimposed on a septet (coupling to 

, spin 3, lower intensity).[3][4]
B. Mass Spectrometry (MS)[3][4]

The zwitterionic nature requires careful interpretation of ionization modes. The compound typically ionizes by losing the ammonium proton (Negative Mode) or forming aggregates.[4]

  • Ionization Source: Electrospray Ionization (ESI).[1][3][4]

  • Solvent: Methanol or Acetonitrile/Water.

Modem/z (Observed)SpeciesInterpretation
ESI (-) 184.1

Loss of the ammonium proton (

), leaving the anionic

species.[1][3]
ESI (-) 164.1

In-source fragmentation losing HF (common in trifluoroborates).[1][3]
ESI (+) 186.1

Protonated form (rare, requires acidic conditions).[1][3][4]
ESI (+) 208.1

Sodium adduct.[1][3][4]
C. Infrared Spectroscopy (FT-IR)

Key functional group vibrations confirm the presence of the B-F and N-H bonds.

  • Method: ATR (Attenuated Total Reflectance) on solid neat sample.[1][3][4]

Wavenumber (cm

)
IntensityAssignment
3100 – 3250 Medium, BroadN-H Stretch (Ammonium salt)
2900 – 3000 MediumC-H Stretch (Aliphatic)
1000 – 1100 Very Strong, Broad B-F Stretch (Characteristic of trifluoroborates)
900 – 950 MediumB-C Stretch
600 – 700 MediumC-S Stretch

Analytical Workflow & Quality Control

The following diagram outlines the logical flow for validating the synthesis and purity of the reagent.

Caption: Step-by-step validation workflow for (Thiomorpholinium-4-ylmethyl)trifluoroborate.

References

  • Molander, G. A.; Ham, J. "Preparation of Potassium Halomethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides."[4] Organic Letters, 2006 , 8(10), 2031–2034.[3][4]

  • Molander, G. A.; Brown, A. R. "Suzuki-Miyaura Cross-Coupling of Potassium Amino- and Ammoniomethyltrifluoroborates with Aryl and Heteroaryl Halides."[1][3] Journal of Organic Chemistry, 2006 , 71(26), 9681–9686.[3][4]

  • Sigma-Aldrich. "(Thiomorpholinium-4-ylmethyl)trifluoroborate Product Data."[1][2][3] CAS 1268340-95-9.[1][2][3]

  • Dumbare, S. et al. "Synthesis of N-Heterocycles via Aminomethyltrifluoroborates."[1] Tetrahedron Letters, 2014 , 55, 4636.[3][4]

Sources

A Technical Guide to (Thiomorpholinium-4-ylmethyl)trifluoroborate: Synthesis, Properties, and Commercial Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Thiomorpholinium-4-ylmethyl)trifluoroborate is a specialized organotrifluoroborate salt. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, particularly for professionals in drug discovery and development. Organotrifluoroborates are valued for their stability and versatility in synthetic chemistry, serving as robust alternatives to boronic acids in various cross-coupling reactions.[1] The thiomorpholine moiety is a significant structural component in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] The combination of these two functionalities in (Thiomorpholinium-4-ylmethyl)trifluoroborate makes it a compound of interest for the synthesis of novel therapeutic agents.

Commercial Availability

(Thiomorpholinium-4-ylmethyl)trifluoroborate, identified by CAS Number 1268340-95-9, is available from specialized chemical suppliers. For instance, it is listed in the product catalog of Sigma-Aldrich.[5] Researchers interested in procuring this compound should consult the websites of such suppliers for current stock status, pricing, and packaging information. It is important to note that this is a specialized reagent and may be subject to longer lead times compared to more common laboratory chemicals.

For comparison, the closely related morpholine analog, (Morpholinium-4-ylmethyl)trifluoroborate internal salt (CAS 1268340-94-8), is also available from suppliers like Thermo Scientific Alfa Aesar and Apollo Scientific, often with stated purity levels of 95%.[6][7][8] The potassium salt, Potassium (morpholin-4-yl)methyltrifluoroborate (CAS 936329-94-1), is another commercially available alternative from suppliers such as CymitQuimica and Boron Molecular.[9][10]

Table 1: Commercial Availability of (Thiomorpholinium-4-ylmethyl)trifluoroborate and Related Analogs
Compound NameCAS NumberNotable Suppliers
(Thiomorpholinium-4-ylmethyl)trifluoroborate1268340-95-9Sigma-Aldrich[5]
(Morpholinium-4-ylmethyl)trifluoroborate internal salt1268340-94-8Thermo Scientific, Apollo Scientific[6][7][8]
Potassium (morpholin-4-yl)methyltrifluoroborate936329-94-1CymitQuimica, Boron Molecular[9][10]

Synthesis and Chemical Properties

While direct purchase is an option, understanding the synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate and its analogs is crucial for researchers who may wish to produce it in-house or modify the structure. The synthesis of potassium organotrifluoroborates is well-established and typically involves the reaction of an organoboronic acid or its ester with potassium hydrogen fluoride (KHF2).

General Synthesis of Potassium Aminomethyltrifluoroborates

A general and robust method for the synthesis of potassium aminomethyltrifluoroborates involves a two-step process starting from the corresponding amine. This process is an adaptation of methodologies developed for a range of organotrifluoroborates.

The synthesis begins with the formation of a boronate ester intermediate, followed by conversion to the potassium trifluoroborate salt. A key precursor for this family of compounds is potassium bromomethyltrifluoroborate, which can be synthesized on a large scale using continuous flow chemistry.[11]

Experimental Protocol: Synthesis of a Generic Potassium Aminomethyltrifluoroborate

This protocol is a representative synthesis and may require optimization for the specific thiomorpholine derivative.

Step 1: Formation of the Boronate Ester

  • To a solution of thiomorpholine (1.0 equivalent) in a suitable aprotic solvent such as THF, add a non-nucleophilic base like triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromomethylboronic acid pinacol ester (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, filter the resulting salt and concentrate the filtrate under reduced pressure.

  • The crude boronate ester can be purified by column chromatography on silica gel.

Step 2: Conversion to the Potassium Trifluoroborate Salt

  • Dissolve the purified boronate ester (1.0 equivalent) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2) (4.0 equivalents).

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution is then extracted with an organic solvent like dichloromethane to remove organic impurities.

  • The aqueous layer is concentrated to yield the crude potassium (thiomorpholin-4-ylmethyl)trifluoroborate. The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of (Thiomorpholinium-4-ylmethyl)trifluoroborate.

Chemical Properties and Stability

Organotrifluoroborates are generally crystalline solids that are stable to air and moisture, making them easier to handle and store than their boronic acid counterparts.[12] They exhibit good solubility in polar organic solvents and, in the case of potassium salts, in water.[9][13] The thiomorpholine moiety imparts a basic nitrogen atom, which can be protonated to form a quaternary ammonium salt, as seen in the zwitterionic "internal salt" structure of the title compound.

Applications in Research and Development

The primary utility of (Thiomorpholinium-4-ylmethyl)trifluoroborate and related compounds lies in their application as building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Potassium organotrifluoroborates are excellent coupling partners in Suzuki-Miyaura reactions, allowing for the formation of carbon-carbon bonds.[14] The (thiomorpholin-4-ylmethyl) group can be coupled with a variety of aryl or heteroaryl halides and triflates. This reaction is a powerful tool for the synthesis of complex molecules with potential biological activity.[15] The thiomorpholine scaffold is present in numerous compounds with diverse pharmacological profiles, making this a valuable method for generating libraries of novel drug candidates.[3][4]

Suzuki_Miyaura_Coupling cluster_reaction Suzuki-Miyaura Cross-Coupling ArylHalide Aryl/Heteroaryl Halide (R-X) Catalyst Pd Catalyst ArylHalide->Catalyst Trifluoroborate (Thiomorpholinium-4-ylmethyl)trifluoroborate Trifluoroborate->Catalyst Product Coupled Product (R-CH2-Thiomorpholine) Catalyst->Product Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: Generalized scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential in Medicinal Chemistry and Radiopharmaceuticals

The thiomorpholine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with activities ranging from antibacterial to anticancer.[2][16] The ability to readily introduce this scaffold onto various aromatic and heteroaromatic cores via cross-coupling reactions is highly advantageous for structure-activity relationship (SAR) studies.

Furthermore, aminomethyltrifluoroborates are of interest in the field of radiopharmaceuticals. They can serve as precursors for the introduction of fluorine-18 (¹⁸F), a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging. The development of novel ¹⁸F-labeled PET tracers is a critical area of research for diagnosing and monitoring a wide range of diseases.

Conclusion

(Thiomorpholinium-4-ylmethyl)trifluoroborate is a valuable, commercially available reagent for researchers in organic synthesis and drug discovery. Its stability and reactivity in cross-coupling reactions make it an excellent tool for introducing the biologically significant thiomorpholine moiety into complex molecules. While direct purchase is feasible, a solid understanding of its synthesis provides greater flexibility for research and development activities. The potential applications of this and related organotrifluoroborates continue to expand, particularly in the realms of medicinal chemistry and the development of next-generation diagnostic imaging agents.

References
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]

  • (Morpholinium-4-ylmethyl)trifluoroborate internal salt, 95% 5 g | Request for Quote. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]

  • Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications | Request PDF - ResearchGate. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. [Link]

  • Potassium Organotrifluoroborates. [Link]

  • Organic Syntheses Procedure. [Link]

  • Buy Potassium (morpholin-4-yl)methyltrifluoroborate | Boron Molecular. [Link]

  • Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs) - ETH Research Collection. [Link]

  • Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC. [Link]

  • The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. [Link]

  • Thiomorpholine synthesis - Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of (Thiomorpholinium-4-ylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols, handling procedures, and technical data for (Thiomorpholinium-4-ylmethyl)trifluoroborate. It is intended for researchers, scientists, and professionals in drug development who utilize advanced chemical reagents. By elucidating the causality behind experimental choices and grounding protocols in authoritative data, this document serves as an essential resource for the safe and effective use of this compound.

Introduction: A Versatile Building Block in Modern Synthesis

(Thiomorpholinium-4-ylmethyl)trifluoroborate is a zwitterionic organotrifluoroborate, a class of compounds that has gained significant traction as stable and versatile surrogates for boronic acids in organic synthesis.[1] Organotrifluoroborates, in general, are lauded for their exceptional stability towards air and moisture, allowing them to be handled on the benchtop without appreciable decomposition, a distinct advantage over their boronic acid counterparts.[2][3][4]

The subject of this guide belongs to a specific subclass, previously referred to as potassium aminomethyltrifluoroborates, which have been more accurately reassigned as zwitterionic ammoniomethyltrifluoroborates.[1] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of crucial carbon-carbon bonds (specifically Csp²-Csp³) that are foundational in the construction of complex molecular architectures for pharmaceuticals and materials science.[1] The presence of the thiomorpholine moiety is also significant, as this heterocycle is a recognized scaffold in medicinal chemistry.[5][6] This guide aims to provide a detailed framework for its safe handling, storage, and application.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is the first step toward safe and effective handling. (Thiomorpholinium-4-ylmethyl)trifluoroborate is a solid material under standard laboratory conditions.

PropertyValueSource(s)
CAS Number 1268340-95-9[1]
Molecular Formula C₅H₁₁BF₃NS
Molecular Weight 185.02 g/mol
Appearance Solid[1]
Melting Point 146-156 °C[1]
Structure Zwitterion (Internal Salt)[1]
SMILES String F(F)C[NH+]1CCSCC1[1]
InChI Key VUNVVPNMYVRSKZ-UHFFFAOYSA-O[1]

Hazard Identification and Safety Protocols

While specific toxicological data for (Thiomorpholinium-4-ylmethyl)trifluoroborate is not extensively published, data from the closely related analog, [(Morpholin-4-ium-4-yl)methyl]trifluoroborate (CAS 1268340-94-8), provides a strong basis for hazard assessment.[7] General safety data for other organoboron and tetrafluoroborate compounds further inform the necessary precautions.[8][9]

GHS Hazard Classification

Based on available data for analogous structures, the compound should be handled as a hazardous substance with the following classifications:

Hazard ClassGHS CategoryStatementBasis
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7][10]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[7][9]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[7][9]
Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The use of appropriate PPE is mandatory when handling this reagent.

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[9][11]

  • Skin Protection: A standard laboratory coat must be worn. Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use. Dispose of contaminated gloves properly after use.[10]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[9][12] For operations that may generate significant dust, a NIOSH-approved P95 or EU P1 particle respirator may be necessary.[10]

Safe Handling, Storage, and Disposal

The inherent stability of organotrifluoroborates simplifies some handling aspects compared to boronic acids, but adherence to strict protocols is crucial due to the compound's irritant and harmful nature.

Handling Workflow

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Verify Chemical Fume Hood is operational A->B C Transfer reagent from storage container to weighing vessel B->C D Weigh required amount (avoid dust generation) C->D E Add reagent directly to reaction vessel D->E F Decontaminate spatula and weighing vessel E->F G Wipe down work surface F->G H Dispose of contaminated wipes, gloves, and waste in designated hazardous waste container G->H I Wash hands thoroughly H->I

Safe Handling Workflow for (Thiomorpholinium-4-ylmethyl)trifluoroborate.
  • Core Handling Practices:

    • Avoid all contact with skin, eyes, and clothing.[12]

    • Do not breathe dust. Handle exclusively under a chemical fume hood.[10]

    • Wash hands and any exposed skin thoroughly after handling.[8]

    • Ensure safety showers and eyewash stations are readily accessible.[8]

Storage Requirements

Proper storage is essential for maintaining the reagent's integrity and ensuring safety.

  • Conditions: Store in a dry, cool, and well-ventilated place.[8]

  • Container: Keep the container tightly closed and properly labeled.[9]

  • Compatibility: Store away from strong oxidizing agents.[8] The compound is classified as a non-combustible solid.[1]

Disposal

Dispose of chemical waste and contaminated materials in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[10]

Reactivity, Stability, and Mechanistic Insights

The utility of (Thiomorpholinium-4-ylmethyl)trifluoroborate is directly linked to its unique stability and reactivity profile.

  • Stability: As a tetracoordinate boron "ate" complex, the compound is air- and moisture-stable and can be stored on the bench for extended periods without significant degradation.[2][4][13] This contrasts sharply with many boronic acids, which can be prone to dehydration to form cyclic anhydrides or protodeboronation.[14]

  • Reactivity:

    • While stable, the trifluoroborate acts as a protected form of a boronic acid.[13]

    • In cross-coupling reactions, it is believed that the trifluoroborate slowly hydrolyzes in situ to the corresponding boronic acid, which is the active species in the catalytic cycle.[13] This slow release can suppress common side reactions like homo-coupling.

    • It is a proven nucleophile in Suzuki-Miyaura cross-coupling reactions with a range of aryl and heteroaryl electrophiles, including chlorides and mesylates.[1][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition: Thermal decomposition or combustion can release hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride (HF).[8][12]

Synthesis and Experimental Protocols

While this guide focuses on safety, understanding the synthesis provides context for the reagent's nature. Organotrifluoroborates are typically prepared from their corresponding boronic acids or esters.

General Synthetic Workflow

The most common method involves the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[13][15]

G A Dissolve Boronic Acid in Solvent (e.g., Methanol) C Add KHF₂ solution slowly to the stirred boronic acid solution A->C B Prepare aqueous solution of Potassium Hydrogen Difluoride (KHF₂) B->C D Stir for a specified time (e.g., 15-30 min) at room temperature C->D E Precipitated product (Potassium Organotrifluoroborate) forms D->E F Collect solid by filtration E->F G Wash with cold solvent (e.g., Methanol, Acetone) F->G H Dry product under vacuum G->H

General Synthesis Workflow for Potassium Organotrifluoroborates.
Example Protocol: Preparation of Potassium Phenyltrifluoroborate

This well-established protocol illustrates the general procedure and serves as a template for understanding the synthesis of related compounds.[13]

  • Dissolution: Dissolve phenylboronic acid (e.g., 20 g, ~169 mmol) in methanol (50 mL).

  • Addition: While stirring vigorously, slowly add an excess of a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (e.g., 125 mL, ~4.5 M).

  • Precipitation: Continue stirring for 15 minutes. A white precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove impurities.

  • Purification: The product can be further purified by recrystallization from a minimal amount of a suitable solvent, such as acetonitrile, to yield pure potassium phenyltrifluoroborate.

Applications in Drug Discovery and Development

The unique combination of a stable trifluoroborate functional group and a medicinally relevant thiomorpholine scaffold makes (Thiomorpholinium-4-ylmethyl)trifluoroborate a valuable tool for drug discovery professionals.

  • Scaffold Hopping and SAR: The thiomorpholine group can be used as a replacement for the more common morpholine moiety, where the sulfur atom increases lipophilicity and can serve as a point for metabolic oxidation.[5] This reagent allows for the facile introduction of the thiomorpholinomethyl group into various aromatic and heteroaromatic systems to explore structure-activity relationships (SAR).

  • Building Block for Complex Molecules: Its primary use in Suzuki-Miyaura Csp²-Csp³ coupling provides a reliable method for synthesizing complex molecules that are otherwise difficult to access.[1] This is critical for building libraries of novel compounds for biological screening.

  • Stability in Synthesis: The trifluoroborate moiety is robust and can withstand a variety of reaction conditions, allowing for functional group transformations on other parts of the molecule while leaving the carbon-boron bond intact for a later-stage coupling reaction.[2][16]

Conclusion

(Thiomorpholinium-4-ylmethyl)trifluoroborate stands as a testament to the advances in synthetic chemistry, offering a stable, reliable, and versatile alternative to traditional boronic acids. Its zwitterionic nature and proven utility in robust carbon-carbon bond formation make it an indispensable reagent. However, its potential hazards necessitate a thorough understanding and strict adherence to the safety and handling protocols outlined in this guide. By integrating these practices, researchers can safely harness the full synthetic potential of this powerful building block to advance the frontiers of science and drug discovery.

References

  • Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]

  • Organotrifluoroborate Salts. Chem-Station Int. Ed.. [Link]

  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom.org. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. [Link]

  • TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. [Link]

  • Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol. [Link]

  • Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

  • Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition. PMC. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

  • Synthesis of trifluoroborates 4a–k. ResearchGate. [Link]

  • Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). PMC. [Link]

  • Synthesis of thiomorpholines. Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Amination of Alkylboronic Esters. University of Bristol. [Link]

  • Working with Trimethyloxonium tetrafluoroborate, handling tips? Reddit. [Link]

  • Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. PMC. [Link]

  • Synthesis, ADME-Tox analysis and anti-cancer activity of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note: Reaction Conditions for (Thiomorpholinium-4-ylmethyl)trifluoroborate Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The incorporation of the thiomorpholinomethyl pharmacophore is a highly effective strategy in medicinal chemistry for modulating the lipophilicity, metabolic stability, and pKa of drug candidates . Traditionally, introducing this moiety via direct alkylation or amidation suffers from over-alkylation, poor functional group tolerance, and low yields.

(Thiomorpholinium-4-ylmethyl)trifluoroborate (CAS: 1268340-95-9) provides a robust alternative, enabling the direct sp2-sp3 installation of this motif via palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Causality of Reagent Design: Why a Zwitterionic Trifluoroborate?

As an Application Scientist, it is critical to understand why this specific reagent structure is utilized rather than a standard boronic acid:

  • Catalyst Protection (The Zwitterion Effect): The reagent exists as an internal salt (F(F)C[NH+]1CCSCC1). The protonation of the thiomorpholine nitrogen prevents the lone pair from coordinating to and poisoning the palladium catalyst.

  • Controlled Release: Free α-aminomethylboronic acids are notoriously unstable and prone to rapid protodeboronation. The trifluoroborate acts as a "reservoir," requiring slow hydrolysis in a biphasic basic medium to generate the active boronic acid in situ. This keeps the steady-state concentration of the reactive species low, favoring transmetalation over decomposition .

MechanisticPathway Precat Pd Precatalyst Activation Pd0 Active L-Pd(0) Species Precat->Pd0 Reduction OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Aryl Electrophile TransMet Transmetalation L-Pd(II)(Ar)(CH2-TM) OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Hydrolysis Trifluoroborate Hydrolysis (H2O/Base) Hydrolysis->TransMet Slow Release

Catalytic cycle of Suzuki-Miyaura cross-coupling with trifluoroborates.

Quantitative Data: Optimization of Reaction Conditions

The successful coupling of sp3-hybridized organoborons with aryl electrophiles (especially deactivated chlorides or mesylates) requires highly active, electron-rich, and sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands accelerate the difficult oxidative addition step and force the reductive elimination, preventing competitive β-hydride elimination.

Table 1: Optimization of Cross-Coupling Conditions

EntryAryl ElectrophileCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)
1Aryl BromidePd(OAc)₂ / XPhos (5 mol%)Cs₂CO₃ (3.0)THF / H₂O (10:1)85>90%
2Aryl ChlorideXPhos Pd G2 (2 mol%)Cs₂CO₃ (3.0)THF / H₂O (10:1)9588%
3Aryl MesylatePd(OAc)₂ / RuPhos (5 mol%)K₂CO₃ (3.0)CPME / H₂O (10:1)8582%
4Heteroaryl ChlorideXPhos Pd G2 (2 mol%)Cs₂CO₃ (3.0)Dioxane / H₂O (10:1)9585%
5Aryl BromidePd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)THF / H₂O (10:1)85<20%*

*Note: First-generation bidentate ligands like dppf often fail to promote efficient sp3-transmetalation for these specific zwitterionic substrates.

Standard Operating Procedure (SOP)

This protocol describes the coupling of (Thiomorpholinium-4-ylmethyl)trifluoroborate with a generic aryl chloride using a self-validating workflow.

Materials Required
  • Nucleophile: (Thiomorpholinium-4-ylmethyl)trifluoroborate (1.20 mmol)

  • Electrophile: Aryl chloride (1.00 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (3.00 mmol)

  • Solvents: Tetrahydrofuran (THF) (Degassed, 3.0 mL), Deionized Water (Degassed, 0.3 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried Schlenk tube or heavy-walled sealed vial equipped with a magnetic stir bar, charge the aryl chloride, (Thiomorpholinium-4-ylmethyl)trifluoroborate, XPhos Pd G2, and Cs₂CO₃.

  • Atmospheric Control (Critical Step): Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to remove oxygen will result in the formation of inactive Pd(II)-peroxo complexes, halting the catalytic cycle.

  • Solvent Addition: Syringe in the degassed THF and degassed H₂O. Causality: The 10:1 organic-to-aqueous ratio is precisely calibrated to dissolve the organic electrophile while providing enough water to facilitate the slow hydrolysis of the -BF₃ moiety to the reactive -B(OH)₂ species.

  • Thermal Activation: Replace the septum with a Teflon-lined crimp cap (if using a vial) under a positive flow of Argon. Transfer the vessel to a pre-heated oil bath or heating block set to 95 °C. Stir vigorously (1000 rpm) for 16–20 hours.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL). Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexanes/Ethyl Acetate to Dichloromethane/Methanol gradient depending on the product's polarity).

Self-Validating Quality Control System

To ensure absolute trustworthiness in your execution, monitor the following self-validating checkpoints:

  • Validation Checkpoint 1 (Visual Catalyst Activation): Upon reaching 85–95 °C, the reaction mixture should transition from a pale yellow/orange suspension to a deep, homogenous red or brown color. If the solution turns black and precipitates (Pd black), your degassing procedure failed, and the catalyst has decomposed.

  • Validation Checkpoint 2 (LC-MS Mass Match): At t = 4 hours, sample 5 µL of the organic layer, dilute in Acetonitrile, and inject into the LC-MS. You must observe the disappearance of the aryl chloride isotope pattern and the emergence of the

    
     peak corresponding to the thiomorpholinomethyl-appended product.
    
  • Validation Checkpoint 3 (Aqueous Layer TLC): During workup, spot the aqueous layer on a TLC plate and stain with iodine or ninhydrin. A lack of organic-soluble spots confirms that the zwitterionic starting material has been fully consumed or successfully partitioned away from your product.

ExperimentalWorkflow S1 1. Reagent Assembly (Zwitterion + Ar-X) S2 2. Strict Degassing (Argon Purge) S1->S2 S3 3. Biphasic Heating (95°C, Base/H2O) S2->S3 S4 4. In-Process QC (LC-MS/TLC) S3->S4 S5 5. Workup (Extraction/Flash) S4->S5

Self-validating experimental workflow for organotrifluoroborate cross-coupling.

References

  • Molander, G. A., & Wisniewski, S. R. (2011). "Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions." Journal of Organic Chemistry, 76(19), 8126–8130. Available at:[Link]

  • Prezeau, L., et al. (2020). "Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4." World Intellectual Property Organization Patent WO2020021064A1.

Precision Protocol: Cross-Coupling of Aryl Mesylates with Ammoniomethyltrifluoroborates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Objective: To establish a robust, scalable protocol for the installation of aminomethyl groups (


) onto aryl scaffolds via the Suzuki-Miyaura cross-coupling of aryl mesylates and ammoniomethyltrifluoroborates.

Significance:

  • Feedstock Valorization: Aryl mesylates are easily derived from phenols, which are abundant, inexpensive, and often naturally occurring. This offers a cost-effective alternative to aryl halides.

  • Pharmacophore Installation: The aminomethyl group is a privileged motif in medicinal chemistry (e.g., GPCR ligands, enzyme inhibitors).

  • Reagent Stability: Ammoniomethyltrifluoroborates are air-stable, crystalline solids, avoiding the instability and toxicity issues associated with

    
    -haloamines or unstable boronic acids.
    

Mechanistic Principles & Catalytic Design

The reaction operates via a Pd(0)/Pd(II) catalytic cycle, distinct from standard Suzuki couplings due to the inertness of the C(sp


)–OMs bond and the zwitterionic nature of the nucleophile.
The Challenge of Aryl Mesylates

Unlike aryl triflates (


), aryl mesylates (

) are kinetically inert toward oxidative addition.
  • Solution: Utilization of electron-rich, sterically demanding Buchwald ligands (SPhos, XPhos). These ligands boost the electron density on Palladium, facilitating the oxidative cleavage of the strong C–O bond.

Transmetallation of Zwitterions

The nucleophile exists as an internal salt (zwitterion:


).
  • Activation: Base (

    
    ) is required not only for the boron activation (forming the hydroxyborate species) but also to neutralize the ammonium moiety, ensuring the amine does not poison the catalyst.
    
Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-OMs PdII_Ar L-Pd(II)(Ar)(OMs) OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet BaseAct Base Activation (K2CO3 + H2O) Borate Activated Boronate [R-BF2(OH)]- BaseAct->Borate Hydrolysis of R-BF3K Borate->TransMet PdII_Complex L-Pd(II)(Ar)(CH2NR2) TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-CH2-NR2 Product RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition of the mesylate and the base-mediated activation of the trifluoroborate.

Standard Operating Protocol (SOP)

Reagents & Materials
ComponentRoleSpecification
Aryl Mesylate Electrophile1.0 equiv (e.g., 1.0 mmol)
Ammoniomethyl-BF

K
Nucleophile1.1 – 1.5 equiv
Pd(OAc)

Pre-catalyst5 mol%
XPhos Ligand10 mol% (2:1 L:M ratio)
K

CO

Base3.0 equiv
Solvent System MediumToluene / H

O (4:1 ratio), 0.25 M
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon, weigh

    
     (11.2 mg, 0.05 mmol) and XPhos (47.6 mg, 0.10 mmol) into a vial.
    
  • Add 1 mL of anhydrous Toluene. Stir at RT for 10 mins until a yellow/orange solution forms. This ensures active

    
     generation.
    

Step 2: Reaction Assembly

  • Charge a reaction tube (equipped with a stir bar) with:

    • Aryl Mesylate (1.0 mmol)

    • Potassium Ammoniomethyltrifluoroborate (1.1 mmol)

    • 
       (414 mg, 3.0 mmol)
      
  • Add the remaining Toluene (3 mL) and Water (1 mL). Note: The biphasic system is crucial for solubilizing the inorganic base and borate salt.

  • Add the pre-complexed catalyst solution (from Step 1).

  • Seal the tube with a septum/cap.[1]

Step 3: Degassing (Critical)

  • The system must be oxygen-free to prevent oxidation of the phosphine ligand.

  • Sparge the biphasic mixture with Argon for 5–10 minutes via a needle, with an outlet needle for pressure release.

Step 4: Reaction & Workup

  • Heat the block/bath to 85 °C - 95 °C .

  • Stir vigorously (1000 rpm). Mass transfer between the aqueous and organic phases is the rate-determining physical factor.

  • Monitor by LC-MS or TLC (typically 4–24 hours).

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc.

  • Dry organics over

    
    , filter, and concentrate.
    
  • Purify via flash chromatography (Silica gel). Note: Amines may streak; use 1%

    
     or 
    
    
    
    in the eluent.
Experimental Workflow Diagram

Workflow Start Weigh Reagents (Ar-OMs, BF3K, Base) Solvent Add Solvent (Tol:H2O 4:1) Start->Solvent CatAdd Add Pd/Ligand (XPhos/Pd(OAc)2) Solvent->CatAdd Degas Degas (Ar sparge) 10 mins CatAdd->Degas Heat Heat to 95°C Stir 1000rpm Degas->Heat Monitor Monitor (LCMS) 4-24h Heat->Monitor Workup Extraction (EtOAc/H2O) Monitor->Workup

Figure 2: Operational workflow for the cross-coupling procedure.[2]

Optimization & Troubleshooting Guide

Ligand Selection Matrix

The choice of ligand is the single most critical variable for aryl mesylates.

LigandReactivity ProfileRecommendation
XPhos Excellent for steric bulk and general mesylates.Primary Choice. Best yield/generality balance.
SPhos Good for unhindered substrates; high water tolerance.Secondary Choice. Use if XPhos fails.
RuPhos Specialized for electron-poor amines/borates.Use for highly deactivated systems.
PPh

Poor.Do Not Use. Cannot activate C-OMs bond.
Solvent & Base Effects
  • Solvent: CPME (Cyclopentyl methyl ether) can replace Toluene if higher temperatures (>100 °C) are needed or for green chemistry compliance.

  • Base:

    
     is standard. If hydrolysis of the mesylate (to phenol) is observed, switch to 
    
    
    
    (anhydrous) or reduce water ratio to 10:1.
Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure.Ensure inert atmosphere. Switch to XPhos. Increase Temp to 110°C.
Phenol Formation Hydrolysis of Mesylate.Reduce water content. Lower Temp. Use CPME.
Protodeboronation Instability of Borate.Ensure base is present.[3] Avoid acidic workup.
Low Conversion Catalyst Poisoning.Check amine purity. Ensure vigorous stirring (biphasic).

Scope & Limitations

  • Electronic Effects: Electron-deficient aryl mesylates (e.g., with

    
    , 
    
    
    
    ) couple faster due to facilitated oxidative addition. Electron-rich mesylates (e.g.,
    
    
    ) require longer times and XPhos.
  • Sterics: Ortho-substitution on the mesylate is well-tolerated with XPhos.

  • Heterocycles: Pyridines and quinolines are compatible, but free N-H indoles may require protection to prevent catalyst poisoning.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling of Aryl Mesylates with Potassium Ammoniomethyltrifluoroborates. Current Organic Synthesis.

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates. Journal of the American Chemical Society.[4][5][6][7]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science.

Sources

Application Note: Advanced Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Potassium Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and self-validating workflows for


 and 

bond formations.

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, traditional boronic acids often suffer from poor shelf-stability, variable degrees of trimeric anhydride (boroxine) formation, and a high propensity for protodeboronation. Potassium organotrifluoroborates (


) have emerged as superior nucleophilic partners. These reagents are highly crystalline, monomeric, and indefinitely stable to air and moisture [1].
The "Slow-Release" Paradigm

The causality behind the success of


 salts lies in their hydrolytic behavior. Under basic aqueous conditions, the trifluoroborate does not transmetalate directly. Instead, it undergoes a controlled hydrolysis to generate the active boronic acid in situ. This slow-release mechanism  ensures that the concentration of the active boronic acid remains low, perfectly geared to the rate of the palladium catalyst's turnover. By preventing the accumulation of the active nucleophile, competing side reactions such as oxidative homocoupling and protodeboronation are drastically minimized [2].

Fig 1. Suzuki-Miyaura catalytic cycle integrated with the R-BF3K slow-release mechanism.

Experimental Causality: Reagent & Condition Selection

To design a robust protocol, every reagent choice must be mechanistically justified:

  • Solvent System (Biphasic vs. Homogeneous): A protic or aqueous component (e.g., Toluene/

    
     or EtOH/
    
    
    
    ) is strictly required . Without water, the
    
    
    salt cannot hydrolyze to the active boronic acid, stalling the transmetalation step [2].
  • Base Selection: The choice of base dictates the hydrolysis rate. Mild bases like

    
     or 
    
    
    
    are preferred. Stronger bases (like
    
    
    ) can cause rapid hydrolysis, negating the slow-release advantage and leading to homocoupling.
  • Ligand Architecture:

    • For unactivated or sterically hindered aryl chlorides, bulky electron-rich phosphines like RuPhos paired with

      
       accelerate the challenging oxidative addition step [3].
      
    • For alkyltrifluoroborates (

      
       transfers), bidentate ligands like dppf  in 
      
      
      
      are utilized to saturate the coordination sphere of the Pd(II) intermediate, effectively suppressing unwanted
      
      
      -hydride elimination[4].

Quantitative Performance & Substrate Scope

The following table summarizes expected yields across various challenging coupling scenarios, demonstrating the versatility of the


 platform.
ElectrophileOrganotrifluoroborate (

)
Catalyst SystemBase / SolventTime (h)Yield (%)
2-ChloroanisolePotassium

-trifluoroboratoamide

/ RuPhos

/ Toluene:

1485% [3]
3-NitrobromobenzenePot. 9-phenylcarbazolyltrifluoroboratePd/C (Ligand-free)

/ EtOH:

291% [5]
Alkenyl BromidePotassium alkyltrifluoroborate


/ Toluene:

1283% [4]
2-ChlorotoluenePot. 1-(benzyloxy)alkyltrifluoroborate

/ RuPhos

/ Toluene:

1888%[6]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating In-Process Quality Control (IPQC) checkpoints, researchers can verify the mechanistic progression of the reaction in real-time.

Fig 2. Standard sequential workflow for R-BF3K cross-coupling reactions.

Protocol A: Cross-Coupling of Challenging Aryl Chlorides

Optimized for electron-rich or sterically hindered aryl electrophiles.

Reagents:

  • Aryl chloride (1.0 equiv, 2.0 mmol)

  • Potassium organotrifluoroborate (1.05 equiv, 2.1 mmol)

  • 
     (5 mol %, 0.1 mmol)
    
  • RuPhos (10 mol %, 0.2 mmol)

  • 
     (3.0 equiv, 6.0 mmol)
    
  • Toluene /

    
     (4:1 ratio, 10.0 mL)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the potassium organotrifluoroborate,

    
    , RuPhos, and 
    
    
    
    .
  • Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (

    
    ). Repeat this cycle three times.
    
  • Solvent Addition: Add the aryl chloride (if liquid) followed by the degassed Toluene/

    
     mixture via syringe.
    
    • Self-Validation Checkpoint 1: The mixture should appear as a heterogeneous suspension. The biphasic nature is critical for the slow-release mechanism.

  • Heating: Immerse the flask in a pre-heated oil bath at 85 °C and stir vigorously for 14 hours.

    • Self-Validation Checkpoint 2: Within the first 30 minutes of heating, observe a distinct colorimetric shift (typically to a deep red/orange), indicating the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

  • Monitoring: After 12 hours, sample the organic layer. Quench a 50

    
     aliquot in EtOAc/Water, and spot the organic layer on a TLC plate against the starting aryl chloride.
    
  • Workup: Cool the reaction to room temperature. Dilute with

    
     (10 mL) and extract with EtOAc (3 × 15 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
Protocol B: Alkyl Group Transfers ( Coupling)

Optimized to prevent


-hydride elimination during alkyl transfers.

Reagents:

  • Alkenyl/Aryl bromide (1.0 equiv, 1.0 mmol)

  • Potassium alkyltrifluoroborate (1.1 equiv, 1.1 mmol)

  • 
     (10 mol %, 0.1 mmol)
    
  • 
     (3.0 equiv, 3.0 mmol)
    
  • Toluene /

    
     (3:1 ratio, 8.0 mL)
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the potassium alkyltrifluoroborate,

    
    , and 
    
    
    
    . Purge with
    
    
    .
  • Solvent & Electrophile: Add the degassed Toluene/

    
     mixture, followed by the alkenyl/aryl bromide.
    
  • Reaction: Seal the vial and heat at 80 °C with vigorous stirring for 12–18 hours.

    • Troubleshooting Causality: Vigorous stirring is mandatory. Poor interfacial mixing between the aqueous phase (where hydrolysis occurs) and the organic phase (where transmetalation occurs) will artificially stall the reaction, mimicking catalyst deactivation.

  • Workup & Isolation: Cool to room temperature, separate the phases, and extract the aqueous layer with dichloromethane (3 × 10 mL). Dry, concentrate, and purify via chromatography.

Troubleshooting & Diagnostic Logic

If the reaction fails to reach completion or yields unexpected byproducts, apply the following diagnostic logic:

  • Issue: High levels of Homocoupling (Ar-Ar or R-R).

    • Causality: The hydrolysis of

      
       is occurring too rapidly, flooding the system with boronic acid and outpacing the oxidative addition step.
      
    • Solution: Switch to a weaker base (e.g., from

      
       to 
      
      
      
      or
      
      
      ), or decrease the ratio of water in the solvent mixture to slow down the release rate.
  • Issue: Protodeboronation (Formation of Ar-H).

    • Causality: The active boronic acid is being released, but the catalytic cycle is stalled, allowing the boronic acid to degrade via protodeboronation.

    • Solution: The oxidative addition is likely the bottleneck. Ensure the aryl halide is active, verify the absence of oxygen (which degrades electron-rich phosphine ligands), and consider increasing the catalyst/ligand loading.

  • Issue: Unreacted

    
     remains, but Aryl Halide is consumed. 
    
    • Causality: The catalyst is undergoing oxidative addition but failing at transmetalation, often due to insufficient hydrolysis of the trifluoroborate.

    • Solution: Check the pH of the aqueous layer; if it is too low, the base has been consumed or neutralized. Add additional base or slightly increase the water volume.

References

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Account of Chemical Research URL
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling ResearchGate / Account of Chemical Research URL
  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions The Journal of Organic Chemistry / NIH URL
  • Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates PMC - NIH URL
  • Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates Chinese Chemical Letters URL
  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Thiomorpholinium-4-ylmethyl)trifluoroborate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Overview

(Thiomorpholinium-4-ylmethyl)trifluoroborate (CAS: 1268340-95-9) is a bench-stable internal salt (zwitterion) widely used to install thiomorpholinylmethyl moieties onto aryl and heteroaryl scaffolds. While it is a robust reagent for


 Suzuki-Miyaura and photoredox/nickel dual catalytic cross-couplings, the presence of the thioether linkage and the trifluoroborate group introduces specific mechanistic vulnerabilities.

This guide provides field-proven troubleshooting strategies to mitigate side reactions such as catalyst poisoning, protodeboronation, and off-target oxidation.

Causality & Troubleshooting FAQs

Q1: Why is my palladium catalyst dying (forming "palladium black") when using this reagent, and how do I prevent it? Cause: The sulfur atom in the thiomorpholine ring is a soft Lewis base that strongly coordinates to soft late-transition metals like


 and 

. This outcompetes the designed phosphine ligands, leading to off-cycle resting states, catalyst poisoning, and aggregation into inactive palladium black[1]. Solution: Use bulky, electron-rich Buchwald-type ligands (e.g., XPhos or RuPhos) that sterically shield the palladium center, preventing the sulfur from coordinating. Additionally, slightly increasing the catalyst loading (e.g., from 1 mol% to 5 mol%

) compensates for the fraction of catalyst that becomes irreversibly poisoned[1].

Q2: I am observing significant protodeboronation (hydrolysis of the C-B bond) instead of the cross-coupled product. How can I minimize this? Cause: Trifluoroborates must undergo slow hydrolysis to the corresponding active boronic acid/boronate to transmetalate. If the base is too strong or the water content is too high, the C-B bond hydrolyzes completely before transmetalation can occur, yielding the protodeboronated side product (N-methylthiomorpholine). Solution: Optimize the solvent system and base. Use mild bases like


 or 

in a biphasic mixture (e.g., CPME/

or THF/

at a 4:1 to 10:1 ratio)[2]. This ensures a controlled, slow release of the active boronic species.

Q3: In photoredox/Ni dual catalysis, I am seeing oxidation of the thiomorpholine sulfur to a sulfoxide. How do I avoid this? Cause: Single-electron variants initiated through photoredox-induced oxidation of trifluoroborates can bypass traditional transmetalation bottlenecks[3]. However, the excited state of the photocatalyst or the presence of trace oxygen (ROS) can lead to single-electron oxidation of the electron-rich thioether, forming a sulfoxide byproduct. Solution: Ensure strict anaerobic conditions via freeze-pump-thaw degassing. If the issue persists, switch to a photocatalyst with a milder oxidation potential, or utilize bis(catecholato)silicate radical precursors if the trifluoroborate oxidation potential proves too challenging for the substrate[3].

Q4: Why am I seeing homocoupling of the aryl electrophile? Cause: Homocoupling (Ar-Ar) occurs when the transmetalation of the alkyltrifluoroborate is too slow relative to the oxidative addition and subsequent disproportionation of the aryl species. Solution: Adjust the stoichiometry. Use a slight excess of the trifluoroborate (1.2 to 1.3 equivalents) to ensure a high local concentration of the nucleophile, driving the cross-coupling pathway over homocoupling[2].

Quantitative Impact of Side Reactions & Mitigation

The following table summarizes the quantitative impact of the aforementioned side reactions and the expected yield improvements upon applying the mitigation strategies.

Side ReactionPrimary Chemical CauseUnoptimized YieldMitigation StrategyOptimized Yield
Catalyst Poisoning Sulfur coordination to Pd< 20%Switch to XPhos ligand; increase Pd loading to 5 mol%53% - 84%
Protodeboronation Rapid hydrolysis of C-B bond30%Use 10:1 CPME:

solvent system with mild

base
> 75%
Sulfur Oxidation Trace

during photoredox
40% (Product) + 40% (Sulfoxide)Strict freeze-pump-thaw degassing (3 cycles)> 85%
Electrophile Homocoupling Slow transmetalation45%Increase trifluoroborate to 1.3 equivalents70% - 80%

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Optimized for sulfur-containing aminomethyltrifluoroborates to prevent catalyst poisoning.

  • Preparation: Weigh out the aryl mesylate or halide (1.0 equiv), (Thiomorpholinium-4-ylmethyl)trifluoroborate (1.3 equiv)[2],

    
     (5 mol%), XPhos (10 mol%), and 
    
    
    
    (3.0 equiv) into an oven-dried Schlenk tube.
    • Validation Checkpoint: Visual inspection of the internal salt. It should be a free-flowing solid (mp 146-156 °C). Clumping indicates moisture absorption, which accelerates protodeboronation.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add a degassed mixture of CPME and

    
     (10:1 ratio, 0.25 M relative to the electrophile)[2].
    
    • Validation Checkpoint: The mixture should be a heterogeneous suspension. Complete dissolution before heating suggests excessive water content.

  • Heating: Seal the tube and heat to 95–110 °C for 24 hours.

    • Validation Checkpoint: At 1 hour, check an aliquot via TLC. If the solution has rapidly turned opaque black, palladium black has precipitated due to sulfur poisoning. Abort, verify ligand purity, and restart.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Photoredox/Nickel Dual Catalysis

For challenging sterically hindered or borylated aryl bromides[4].

  • Reaction Assembly: In a vial equipped with a Teflon septum, combine the aryl bromide (1.0 equiv), (Thiomorpholinium-4-ylmethyl)trifluoroborate (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (2 mol%), and
    
    
    (1.5 equiv).
  • Degassing (Critical Step): Add anhydrous DMF (0.1 M). Perform three consecutive freeze-pump-thaw cycles.

    • Validation Checkpoint: Freeze-pump-thaw must be repeated until absolutely no gas bubbles evolve during the thaw cycle. This is critical to prevent sulfur oxidation.

  • Irradiation: Irradiate the vial with 34 W Blue LEDs at room temperature for 24 hours.

    • Validation Checkpoint: The reaction should maintain a clear, brightly colored appearance. Browning indicates Ni catalyst degradation.

  • Analysis: Analyze the crude mixture via GC-MS.

    • Validation Checkpoint: GC-MS should show <5% of the sulfoxide byproduct. If >5%, degassing was insufficient.

Mechanistic & Workflow Diagrams

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Poison Sulfur Coordination (Catalyst Poisoning) Pd0->Poison Unshielded Pd PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (R-BF3K) PdII->TransMet PdII->Poison PdII_R Ar-Pd(II)-R Intermediate TransMet->PdII_R RedElim Reductive Elimination (Product) PdII_R->RedElim RedElim->Pd0 BlackPd Palladium Black (Inactive State) Poison->BlackPd

Caption: Pd-Catalyzed Cross-Coupling Cycle & Sulfur Poisoning Pathway

G Start Alkyltrifluoroborate + Photocatalyst Radical Alkyl Radical Generation Start->Radical Blue LED / Ir(III) Side1 Protodeboronation (Hydrolysis) Start->Side1 Excess H2O / Base NiCycle Ni Catalytic Cycle (Cross-Coupling) Radical->NiCycle Ni(II) Capture Side2 Sulfur Oxidation (O2 Present) Radical->Side2 Trace O2 / ROS Product Desired C-C Product NiCycle->Product

Caption: Photoredox/Ni Dual Catalysis Workflow & Competing Side Reactions

References

  • [1] Molander, G. A., & Beaumard, F. (2011). Cross-Coupling of Mesylated Phenol Derivatives with Potassium Ammonio- and Amidomethyltrifluoroborates. Organic Letters, 13(5), 1242-1245. URL:[Link]

  • [2] Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. URL:[Link]

  • [4] Primer, D. N., Karakaya, I., Tellis, J. C., & Molander, G. A. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Journal of the American Chemical Society, 137(13), 4308-4311. URL:[Link]

  • [3] Huang, H., et al. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. URL:[Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation in Organotrifluoroborate Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we analyze the fundamental causality behind experimental failures in Suzuki-Miyaura cross-couplings and provide self-validating workflows to ensure your drug development pipelines remain robust.

Protodeboronation—the undesired cleavage of the C–B bond to yield a dead-end C–H byproduct—is the most pervasive failure mode when working with organoboron reagents[1]. While potassium organotrifluoroborates (


) are highly stable, tetracoordinate reservoirs, they are not immune to this pathway. Understanding the kinetics of their activation is the key to preventing reagent degradation.

Mechanistic Causality: The "Slow-Release" Paradigm

Organotrifluoroborates do not undergo transmetalation directly. They are prodrug-like reservoirs that must first hydrolyze into the active tricoordinate boronic acid (


)[2].

The success of a cross-coupling reaction relies on the "Slow-Release" strategy : gearing the rate of


 hydrolysis to match the rate of the palladium-catalyzed transmetalation[3].
  • If hydrolysis is too fast: The boronic acid accumulates in the basic aqueous medium and rapidly protodeboronates[4].

  • If hydrolysis is too slow: The catalytic cycle starves, leading to catalyst deactivation or competing side reactions (e.g., homocoupling)[3].

Mechanism RBF3K R-BF3K (Stable Reservoir) RBOH2 R-B(OH)2 (Active Species) RBF3K->RBOH2 Controlled Hydrolysis (Glass/Base mediated) Product R-R' (Desired Product) RBOH2->Product Transmetalation (Fast turnover) RH R-H (Protodeboronation) RBOH2->RH Base/H2O (Undesired side-reaction) Catalyst Pd Catalyst (Active Cycle) Catalyst->RBOH2 Catalyst->Product

Figure 1: The 'Slow-Release' mechanism balancing transmetalation and protodeboronation.

Frequently Asked Questions (FAQs)

Q: Why is my 2-pyridyltrifluoroborate completely protodeboronating before coupling, even at room temperature? A: Basic heteroaromatics (like 2-pyridyl) exhibit a unique and aggressive protodeboronation mechanism. At neutral to slightly basic pH, they form a highly reactive zwitterionic intermediate (where the pyridine nitrogen is protonated and the boronate is anionic)[1]. This internal hydrogen-bonding network assists in the rapid unimolecular fragmentation of the C–B bond[5]. To bypass this, you must use highly active pre-catalysts (e.g., XPhos Pd G3) to ensure transmetalation outpaces this fragmentation.

Q: I switched my reaction from a standard glass vial to a PTFE (Teflon) reactor, and now the reaction has stalled. Why? A: This is a classic example of the "acid-base paradox" in trifluoroborate chemistry. The hydrolysis of


 requires the sequestration of fluoride ions to drive the equilibrium forward[6]. Borosilicate glass acts as a potent fluorophile (forming 

derivatives). In a PTFE vessel, there is no glass to sequester the fluoride, causing the hydrolysis to hit a thermodynamic wall and stall[6]. If you must use PTFE, you must add a fluorophile or rely on specific biphasic basic conditions to drive the release.

Q: Does esterifying the boronic acid to a pinacol ester (Bpin) prevent protodeboronation better than a trifluoroborate? A: Not necessarily. Recent kinetic studies reveal that esterification does not inherently impart greater stability[7]. In fact, certain six-membered ring esters can protodeboronate faster than the parent boronic acid due to prehydrolytic pathways[5]. Trifluoroborates remain the superior choice for creating a controlled, low steady-state concentration of the active boron species.

Troubleshooting Matrix & Quantitative Data

To troubleshoot effectively, you must classify your organotrifluoroborate based on its inherent hydrolytic half-life. The table below synthesizes kinetic data to help you adjust your reaction conditions accordingly[2],[4],[8].

Substrate ClassExamplesHydrolytic Half-Life (

)
Primary Failure ModeRecommended Troubleshooting Action
Class I (Fast) Isopropyl,

-styryl, anisyl

hour
Rapid accumulation of

leading to protodeboronation.
Lower reaction temperature; use a weaker base (e.g.,

instead of

).
Class II (Ideal) Simple aryl, benzyl, furyl

hours
Generally robust. Failures usually stem from poor catalyst activation.Ensure rigorous degassing; verify active Pd(0) generation.
Class III (Slow) Alkynyl, electron-poor aryl

hours
Reaction stalls; starting material recovered intact.Increase temperature; utilize glass vessels to act as a fluorophile[6].
Extreme (Ultra-Fast) Pentafluorophenyl, 2-PyridylMilliseconds to minutesInstantaneous protodeboronation via zwitterion or base-catalysis[8].Use anhydrous cross-coupling conditions or highly active Pd-PEPPSI / G3 catalysts.

Validated Experimental Protocol: The Self-Validating Slow-Release Workflow

This protocol is engineered to establish a self-validating system. By monitoring the organic and aqueous phases, you can definitively prove whether a failure is due to protodeboronation or a stalled catalytic cycle.

Materials Required:
  • Potassium organotrifluoroborate (1.1 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • XPhos Pd G3 pre-catalyst (2–5 mol%)

  • 
     or 
    
    
    
    (3.0 equiv, 1.0 M aqueous solution)
  • Solvent: CPME (Cyclopentyl methyl ether) or THF (10 volumes)

Step-by-Step Methodology:
  • System Setup & Degassing (Critical): Charge a borosilicate glass reaction vial with the aryl halide,

    
    , and XPhos Pd G3. Add the organic solvent (CPME or THF). Sparge the mixture with dry Argon for 10 minutes. Causality: Oxygen induces oxidative homocoupling of the boronic acid, which consumes the reagent before transmetalation can occur.
    
  • Biphasic Initiation: Add the sparged aqueous base solution to the vial. The biphasic nature of this system is intentional. The

    
     resides primarily in the aqueous/interfacial layer, while the Pd catalyst and electrophile reside in the organic layer.
    
  • Controlled Heating: Heat the biphasic mixture to 65 °C with vigorous stirring (1000+ RPM). Causality: High shear mixing maximizes the interfacial surface area, allowing the slowly released

    
     to immediately partition into the organic phase and transmetalate, keeping its aqueous concentration near zero[3].
    
  • Self-Validation Check (In-Process Control): At

    
     min, take a 50 
    
    
    
    aliquot of the organic layer and run a GC-MS or LC-MS.
    • Observation A: If you see the protodeboronated byproduct (

      
      ) and unreacted aryl halide, your transmetalation is too slow. Fix:  Increase catalyst loading or switch to a more electron-rich ligand.
      
    • Observation B: If you see unreacted aryl halide and NO protodeboronated byproduct, your hydrolysis is too slow (Class III substrate). Fix: Add a pinch of silica gel or glass powder to sequester fluorides and force hydrolysis[6].

  • Workup: Cool to room temperature, separate the phases, and wash the organic layer with water to remove benign inorganic boron/fluoride salts[9].

References

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm Source: The Journal of Physical Chemistry A (ACS) URL:[Link]

Sources

Technical Support Center: Moisture Sensitivity in Organoboron Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Boronic Acids vs. Potassium Organotrifluoroborates

Executive Summary

This guide addresses the distinct moisture-management strategies required for Boronic Acids (BAs) and Potassium Organotrifluoroborates (TFBs).[1] While often treated interchangeably as "Suzuki coupling partners," their relationship with water is diametrically opposed:

  • Boronic Acids: Exist in a dynamic equilibrium with their anhydrides (boroxines). Moisture shifts this equilibrium but can also trigger irreversible degradation (protodeboronation).

  • Trifluoroborates: Are kinetically stable "protected" species.[1] They require water (hydrolysis) to activate.

Module 1: Boronic Acids – The Moisture Paradox

The Core Issue: Boronic acids are rarely pure monomers (


). In the absence of moisture (dry storage), they dehydrate to form cyclic trimers called boroxines . This is reversible. However, in the presence of moisture and base/metal catalysts, they undergo protodeboronation , an irreversible cleavage of the C-B bond.
Visualizing the Pathway

The following diagram illustrates the precarious balance between the stable boroxine storage form, the reactive monomer, and the destructive protodeboronation pathway.

BoronicAcidPathways Boroxine Boroxine (Trimer) (Storage Form) Monomer Boronic Acid Monomer (Reactive Species) Boroxine->Monomer + H2O (Rehydration) Monomer->Boroxine - H2O (Drying/Vacuum) Boronate Boronate Anion (Transmetallation Ready) Monomer->Boronate + Base (OH-) Decomp Protodeboronated Product (Irreversible Loss) Monomer->Decomp High Temp / pH Boronate->Decomp H2O / Metal Cat. (Protodeboronation)

Caption: Figure 1. The equilibrium between storage-stable boroxines and reactive monomers, showing the risk of protodeboronation.

Troubleshooting & FAQs: Boronic Acids

Q1: My 1H NMR spectrum in


 is a mess of broad peaks. Is my reagent degraded? 
Diagnosis:  Likely not. You are observing the equilibrium between the monomer and the boroxine.[2][3] In non-polar solvents like chloroform, hydrogen bonding aggregates and partial dehydration cause broadening and chemical shift averaging.
Validation Protocol: 
  • Dissolve a small sample in

    
     with 2 equivalents of 
    
    
    
    (or
    
    
    ).
  • This converts all species (monomer, dimer, boroxine) into the single tetrahedral boronate species

    
    .
    
  • Result: If the material is pure, you will see a sharp, clean spectrum. If you see new aryl peaks lacking boron coupling, protodeboronation has occurred.

Q2: How do I calculate stoichiometry accurately if I have a mix of acid and boroxine? Solution: Assume the "worst case" (100% boronic acid monomer) for safety, but for precise kinetics, use the "Wet-Dry" Protocol :

  • Drying: If precise stoichiometry is critical, heat the sample under high vacuum (50-60°C) for 4 hours to drive the equilibrium fully toward the boroxine (anhydride).

  • Calculation: Calculate MW based on the boroxine formula

    
    .
    
  • Rehydration: Add the exact stoichiometric amount of water to the reaction vessel to regenerate the monomer in situ.

Module 2: Trifluoroborates – The Hydrolysis Gatekeeper

The Core Issue: Potassium organotrifluoroborates (


) are air- and moisture-stable solids.[1] They do not react directly. They must hydrolyze to the boronic acid to participate in transmetallation. This creates a "Slow Release" mechanism that protects unstable substrates but can bottleneck reaction rates.
Mechanism of Action

The hydrolysis rate is the rate-determining step for many TFB reactions.

TFBMechanism cluster_conditions Hydrolysis Factors TFB Trifluoroborate (R-BF3K) (Inert Reservoir) Difluoro Difluoroborane (Intermediate) TFB->Difluoro Slow Hydrolysis (Rate Limiting) BoronicAcid Boronic Acid (Active Species) Difluoro->BoronicAcid Fast Hydrolysis Product Coupled Product (C-C Bond) BoronicAcid->Product Pd(0) Cycle Factors 1. Water Content 2. Base Strength 3. Glass Surface (Etching)

Caption: Figure 2. The "Slow Release" pathway of Trifluoroborates.[1][4] The initial hydrolysis step determines the concentration of free boronic acid.

Troubleshooting & FAQs: Trifluoroborates

Q3: My Suzuki coupling with a TFB is stalling, even though the TLC shows starting material. Why? Diagnosis: The hydrolysis is too slow. This is common with electron-deficient aryl TFBs or bulky substrates. The "Acid-Base Paradox": While Suzuki coupling requires base, the hydrolysis of some TFBs is catalyzed by acid or Lewis acids (like glass surface silanols). Corrective Protocol:

  • Increase Water: Ensure the solvent ratio is at least 3:1 or 4:1 (Organic:Water). TFBs are insoluble in pure organic solvents.

  • Add a Promoter: Add 2-3 equivalents of mild Lewis acid scavenger like Silica Gel or increase the temperature to 80°C+.

  • Check the Vessel: Surprisingly, reactions in new glass vessels often proceed faster than in plastic (PTFE) because the glass surface helps catalyze fluoride removal [1].

Q4: Can I use TFBs for anhydrous reactions? Answer: No. Reasoning: Without water, the


 bonds cannot hydrolyze to form the 

species required for transmetallation to Palladium. Exception: If you use a fluoride source (like

or

) to strip the fluorides, but this negates the stability benefits.
Module 3: Comparative Data & Decision Matrix
Stability and Handling Comparison
FeatureBoronic Acids (

)
Trifluoroborates (

)
Shelf Life Variable (Months). Prone to oxidation/dehydration.Indefinite (Years).[5] Highly stable.
Moisture Sensitivity High. Water triggers protodeboronation in sensitive substrates.None. Water is required for activation.
Stoichiometry Uncertain. Mixture of monomer/trimer.Precise. Crystalline monomer.
Solubility Soluble in ethers, alcohols, DMF.Insoluble in THF/DCM. Requires MeOH/H2O or CH3CN/H2O.
Reaction Kinetics Fast (Instant availability).Slow (Requires induction period for hydrolysis).
Purification Recrystallization (lossy).Precipitation (high recovery).
Decision Protocol: Which Reagent to Choose?

Scenario A: Substrate is Protodeboronation-Prone (e.g., 2-Pyridine, Polyfluorophenyl)

  • Choice: Trifluoroborate. [1][4][5][6][7][8]

  • Why: The "Slow Release" mechanism keeps the standing concentration of free boronic acid low. As soon as a molecule hydrolyzes, it enters the catalytic cycle, minimizing the time it spends exposed to destructive conditions [2].

Scenario B: Rapid Screening / High Throughput

  • Choice: Boronic Acid. [4][5][6][7][8][9][10][11][12][13][14]

  • Why: No induction period. Solubility in diverse organic solvents allows for automated liquid handling.

Scenario C: Scale-Up / GMP Manufacturing

  • Choice: Trifluoroborate. [1][4][5][6][7][8]

  • Why: Precise stoichiometry and indefinite bulk stability reduce quality control overhead.

References
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Source: Journal of the American Chemical Society (2012). URL:[Link]

  • Protodeboronation of Boronic Acids. Source: Wikipedia (General Mechanism Overview). URL:[Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Source: Chemical Reviews (2008).[7] URL:[Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Source: Wiley-VCH (Book Reference). URL:[Link]

Sources

preventing polymerization of alkenyl boronic acids at high temperatures.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization of Alkenyl Boronic Acids at High Temperatures Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Ticket ID: #ABA-STAB-001

The Core Challenge: Why Your Reagent is Turning into Plastic

Executive Summary: Alkenyl boronic acids (e.g., vinylboronic acid, trans-1-propen-1-ylboronic acid) are notoriously unstable at elevated temperatures. Unlike aryl boronic acids, which primarily suffer from protodeboronation, alkenyl variants undergo radical polymerization .

The Mechanism (Causality): The instability is intrinsic to the boron atom. The vacant


-orbital on the 

-hybridized boron atom can overlap with the

-system of the alkene. If a radical forms on the

-carbon (during heating or via trace initiators), the boron empty orbital stabilizes this radical species through hyperconjugation/orbital overlap, significantly lowering the activation energy for chain propagation.

Key Consequence: In Suzuki-Miyaura couplings performed at


, this side reaction competes with the transmetallation step, leading to:
  • Formation of insoluble oligomeric "gums" or gels.

  • Drastic reduction in active monomer concentration.

  • Catalyst encapsulation (poisoning).

Troubleshooting Guide & FAQs

Issue 1: "My reaction mixture turned into a viscous gel/gum."

Diagnosis: This is likely radical polymerization, not simple decomposition. Immediate Action:

  • Solubility Test: Attempt to dissolve a sample in wet THF or MeOH.

    • If it dissolves: It might be the boroxine (anhydride trimer), formed by thermal dehydration. This is reversible and often benign.

    • If it remains insoluble/swollen: It is a polymer . The batch is likely lost.

Prevention Protocol:

  • Add Radical Inhibitors: For standard Suzuki couplings, add 2,6-di-tert-butyl-4-methylphenol (BHT) or Phenothiazine (0.1 – 1.0 mol%) to the reaction mixture.

    • Note: These inhibitors generally do not interfere with Pd(0)/Pd(II) catalytic cycles at these concentrations.

  • Oxygen Exclusion: Paradoxically, while oxygen inhibits some polymerizations, it kills Pd catalysts. Rely on chemical inhibitors (BHT), not air.

Issue 2: "Yields are low (<40%) despite full consumption of starting material."

Diagnosis: The alkenyl boronic acid likely polymerized or decomposed before it could couple. Root Cause: The rate of polymerization (


) exceeded the rate of transmetallation (

). Solution: The "Slow Release" Strategy.
  • Switch to MIDA Boronates or Trifluoroborates .

  • Why? MIDA boronates are

    
    -hybridized (saturated coordination sphere). They lack the vacant 
    
    
    
    -orbital required to stabilize the radical intermediate, rendering them immune to polymerization. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic cycle, keeping the instantaneous concentration of free monomer low (preventing runaway polymerization).
Issue 3: "My stock bottle of vinyl boronic acid dibutyl ester has solids."

Diagnosis: Partial hydrolysis or polymerization during storage. Verification: Check the label. Commercial esters are often stabilized with ~100 ppm Phenothiazine. If stored warm or in light, the inhibitor may be depleted. Recovery:

  • Filter the solids.

  • Check purity by

    
     NMR.
    
  • If monomer is intact, re-stabilize with fresh Phenothiazine (50-100 ppm) and store at 4°C in the dark.

Technical Protocols

Protocol A: Stabilization with Radical Inhibitors (For Free Acids/Esters)

Use this when you must use the free acid or simple ester.

ParameterSpecificationNotes
Inhibitor BHT (Solid) or Phenothiazine (Solid)Phenothiazine is often superior for vinyl monomers.
Loading 0.1 to 1.0 mol% (relative to Boron)Higher end for temps >100°C.
Catalyst Compatibility HighCompatible with Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3.
Removal Flash ChromatographyInhibitors elute separately from coupled products.

Step-by-Step:

  • Weigh the alkenyl boronic acid/ester.

  • Add the inhibitor directly to the reaction vial before adding solvent or catalyst.

  • Purge with inert gas (Ar/N2) as usual.

  • Proceed with heating.

Protocol B: The MIDA Boronate "Slow Release" System

Use this for high-temperature couplings (>80°C) or difficult substrates.

Mechanism:



Standard Conditions:

  • Reagent: 1.0 equiv Aryl Halide + 1.2–1.5 equiv Alkenyl MIDA Boronate.

  • Catalyst: Pd(OAc)2 / SPhos (or XPhos) (Typical: 1–5 mol%).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Dioxane/Water (10:1) or THF/Water.[1]

  • Temperature: 60°C – 100°C.

Why this works: The MIDA ester is a "depot." It is chemically inert to polymerization. The base hydrolyzes it slowly. The free boronic acid is generated in situ and immediately consumed by the Palladium catalyst, never accumulating high enough concentrations to polymerize.

Visualizing the Solution

Figure 1: The Polymerization Trap vs. The MIDA Solution

This diagram illustrates the mechanistic difference between the vulnerable free acid and the protected MIDA boronate.

Caption: Figure 1. Mechanism of failure vs. success. The vacant p-orbital in free boronic acids facilitates radical polymerization.[2] MIDA boronates block this orbital, preventing polymerization until hydrolysis releases the monomer for immediate catalytic consumption.

Figure 2: Troubleshooting Decision Tree

DecisionTree Start Start: Alkenyl Boronic Acid Issue Q1 Is the reaction temperature > 80°C? Start->Q1 BranchHighT High Temp Risk Q1->BranchHighT Yes Q3 Is the reagent turning solid in storage? Q1->Q3 No (Storage/Low T) Q2 Can you use MIDA Boronate? BranchHighT->Q2 Sol_MIDA SOLUTION: Use MIDA Boronate (Slow Release Protocol) Q2->Sol_MIDA Yes (Commercial Avail) Sol_Inhibitor SOLUTION: Add BHT or Phenothiazine (0.5 mol%) Q2->Sol_Inhibitor No (Must use ester/acid) CheckSol Check Solubility in wet THF Q3->CheckSol Res_Boroxine Soluble: It is Boroxine (Use as is, account for stoichiometry) CheckSol->Res_Boroxine Dissolves Res_Polymer Insoluble: It is Polymer (Discard) CheckSol->Res_Polymer Gels/Solids

Caption: Figure 2. Decision matrix for selecting the correct stabilization strategy based on temperature and reagent state.

References

  • Mechanism of Polymerization

    • Uematsu, T. et al. "Polymerization Chemistry of Vinylboronic Acid Derivatives: Boron-Based Monomer Design and Polymer Reaction through Side-Chain Replacement." ResearchGate.[3]

  • MIDA Boronates & Slow Release

    • Knapp, D. M. et al. "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.
  • Inhibitors in Suzuki Coupling

    • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.[1]

  • Commercial Stabilization (Phenothiazine)

    • TCI Chemicals.[4] "Dibutyl Vinylboronate (stabilized with Phenothiazine) Product Information."

  • General Polymerization Inhibition

    • "Inhibition of Free Radical Polymeriz

Sources

challenges in scaling up organolithium reactions for boronate synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Process Development Team From: Senior Application Scientist, Chemical Process R&D Subject: Technical Guide: Scaling Up Organolithium Reactions for Boronate Synthesis

Introduction: The Scale-Up Paradox

Scaling up organolithium-mediated borylations (e.g., Lithium-Halogen Exchange followed by electrophilic trapping with borates) presents a classic chemical engineering paradox: the very kinetics that make these reactions efficient on a milligram scale—rapid exchange rates and high exothermicity—become detrimental liabilities at the kilogram scale.

In a discovery lab (100 mg), heat dissipation is instantaneous. In a 50 L reactor, the surface-area-to-volume ratio drops drastically, leading to localized "hot spots." These thermal gradients favor parasitic side reactions (Wurtz coupling, solvent decomposition) over the desired boronate formation. This guide addresses these thermodynamic and mass-transfer challenges with actionable troubleshooting protocols.

Part 1: Critical Safety & Handling Protocols

WARNING: n-Butyllithium (n-BuLi) and t-Butyllithium (t-BuLi) are pyrophoric. Scale-up increases the fire load exponentially.

Q: How do I safely quench a large excess of organolithium in a reactor?

Technical Insight: Never use water directly. The heat of hydrolysis combined with hydrogen evolution can cause an explosion. Protocol:

  • Dilution: Ensure the reaction mixture is diluted with an inert solvent (e.g., heptane or toluene) to reduce viscosity and heat capacity.

  • Sacrificial Electrophile: Add a "soft" quench agent like ethyl acetate or acetone first. This consumes the active lithium species exothermically but without hydrogen evolution.

  • Proton Source: Follow with a controlled addition of isopropanol (IPA) or acetic acid/THF mixture.

  • Final Aqueous Quench: Only introduce water once the internal temperature is stable and no exotherm is observed upon small additions of IPA.

Part 2: Thermodynamics & Kinetics (The "Why")

The success of a borylation scale-up hinges on the Damköhler number (


), which relates the reaction rate to the mixing rate.
  • Small Scale (

    
    ):  Mixing is faster than the reaction. The solution is homogeneous before the reaction proceeds.
    
  • Large Scale (

    
    ):  The reaction is faster than mixing. Reagents react at the interface of addition, creating localized high concentrations and temperatures.
    

Visualizing the Problem:

ScaleUpChallenges Root Scale-Up Failure Modes Heat Heat Transfer Limitation (Surface Area/Volume drops) Root->Heat Mix Mass Transfer Limitation (Mixing Time > Reaction Time) Root->Mix HotSpot Localized Hot Spots Heat->HotSpot ConcGrad Concentration Gradients Mix->ConcGrad SideRxn2 Solvent Decomposition (THF Ring Opening) HotSpot->SideRxn2 SideRxn3 Scrambling/Isomerization HotSpot->SideRxn3 SideRxn1 Wurtz Coupling (R-Li + R-X → R-R) ConcGrad->SideRxn1

Figure 1: Causal pathways for failure in batch scale-up of organolithium reactions. Thermal and mixing limitations directly drive specific impurity profiles.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Yield & Impurity Profiling

Q: My isolated yield dropped from 92% (1g) to 65% (100g). The LCMS shows a significant amount of "dimer" (R-R). What happened? Diagnosis: This is Wurtz Coupling . Causality: At large scales, the addition of n-BuLi takes longer. If mixing is inefficient, high local concentrations of lithiated intermediate (


) coexist with unreacted aryl halide (

). The

attacks the

instead of waiting for the borate electrophile. Solution:
  • Increase Mixing Energy: Use a retreat-curve impeller or a high-shear in-line mixer.

  • Reverse Addition (If possible): Add the aryl halide to the Lithium/Borate mixture (Barbier conditions), though this is risky with Li-Halogen exchange.

  • Cryogenic Flow: Switch to continuous flow (see Part 4) to reduce the contact time between

    
     and 
    
    
    
    .

Q: I see a large spike in the protonated product (Ar-H). I dried my solvents, so where is the proton coming from? Diagnosis: Solvent Decomposition or Moisture Ingress . Causality:

  • THF Decomposition: Above -40°C, n-BuLi deprotonates THF at the alpha-position, leading to a retro-[3+2] cycloaddition that generates ethylene and the enolate of acetaldehyde. This consumes your reagent.

  • Ingress: Large reactors have more seals/joints. A micro-leak at -78°C pulls air in (due to vacuum effect of cooling). Solution:

  • Temperature Control: Ensure internal temperature never exceeds -60°C during the lithiation phase in batch.

  • Solvent Switch: Use 2-MeTHF (more stable) or pure hydrocarbon solvents (Hexane/Toluene) with TMEDA as an additive to break aggregates without using THF.

Category 2: Process Control

Q: During n-BuLi addition, the internal temperature spikes 15°C despite the jacket being at -80°C. How do I control this? Diagnosis: Heat Accumulation . The rate of heat generation (


) exceeds the rate of heat removal (

). Solution:
  • Dosing Rate: Slave the addition pump to the internal temperature probe. If

    
    , the pump stops automatically.
    
  • Pre-cooling: Pre-cool the n-BuLi feed solution (via a heat exchanger) before it enters the reactor. Adding 25°C reagent to a -78°C vessel adds massive sensible heat load.

Part 4: The Solution – Continuous Flow Chemistry

For organolithium borylations, Continuous Flow Manufacturing (CFM) is often superior to batch processing. Flow reactors have high surface-area-to-volume ratios (


 vs 

for batch), allowing for:
  • Near-isothermal operation: Efficient heat removal.

  • Precise Residence Time: The unstable lithiated intermediate exists for only seconds before reacting with the borate.

  • Higher Temperatures: Reactions can often be run at -20°C or 0°C, eliminating the need for cryogenic plants.

Batch vs. Flow Comparison for Boronate Synthesis

ParameterBatch Process (50 L)Continuous Flow (Plate/Tube Reactor)
Temperature Requires -78°C to stabilize intermediateCan often operate at -20°C to 0°C
Residence Time Hours (due to slow addition/mixing)Seconds to Minutes
Mixing Inhomogeneous (Gradient driven)Plug Flow (Turbulent/Static Mixing)
Safety High inventory of active pyrophoricsLow inventory (only grams active at once)
Major Impurity Wurtz Coupling & ProtonationMinimal (due to precise stoichiometry)

Flow Process Diagram:

FlowProcess Substrate Aryl Halide (in THF) Mixer1 Mixer 1 (Li-Hal Exchange) Substrate->Mixer1 BuLi n-BuLi (in Hexane) BuLi->Mixer1 Borate Borate Ester (Electrophile) Mixer2 Mixer 2 (Borylation) Borate->Mixer2 Quench Acidic Quench Mixer3 Quench Mixer Quench->Mixer3 Reactor1 Residence Loop 1 (t = 2-60 sec) Mixer1->Reactor1 Unstable Li-Intermediate Reactor1->Mixer2 Reactor2 Residence Loop 2 (t = 5-30 sec) Mixer2->Reactor2 Boronate Complex Reactor2->Mixer3 Product Aryl Boronate Product Mixer3->Product

Figure 2: Schematic of a continuous flow setup for lithiation-borylation.[1] Note the short residence times (seconds) which prevent side reactions.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Scale-Up of 4-Bromoanisole to 4-Methoxyphenylboronic Acid (Flow Mode)

Rationale: This protocol uses flow to manage the exotherm and prevent the "Wurtz" dimer.

  • System Prep:

    • Dry the flow reactor (PFA tubing or glass chip) by flushing with anhydrous THF for 20 min.

    • Set cooling bath to -20°C (vs -78°C required for batch).

  • Solution Prep:

    • Stream A: 4-Bromoanisole (0.5 M in dry THF).

    • Stream B: n-BuLi (0.5 M in Hexanes).

    • Stream C: Triisopropyl borate (0.75 M in THF).

  • Execution:

    • Pump Stream A and B into Mixer 1 at equal flow rates (10 mL/min).

    • Validation Check: Residence time in Loop 1 should be exactly sufficient for exchange (e.g., 30 seconds). Too long = decomposition.

    • Direct output of Loop 1 into Mixer 2 , meeting Stream C (10 mL/min).

    • Collect output into a flask containing dilute HCl (Quench).

  • Workup:

    • Phase separate, extract with EtOAc, and crystallize.

    • Success Metric: >90% Yield, <1% Wurtz dimer (by GC-MS).

References

  • Hafner, A., et al. (2016).[2][1] "Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s." Organic Letters. Available at: [Link]

  • Wietelmann, U., et al. (2022).[3] "Continuous processing of concentrated organolithiums in flow using static and dynamic spinning disc reactor technologies." Organic Process Research & Development. Available at: [Link]

  • Newby, J. A., et al. (2014). "A Continuous Flow Process for the Lithiation–Borylation of a Pharmaceutical Intermediate." Organic Process Research & Development. Available at: [Link]

  • Nagaki, A., et al. (2018). "Flow Chemistry for the Synthesis of Boronic Acids." Journal of Flow Chemistry. Available at: [Link]

  • Reich, H. J. (2012).[4] "What's Going on with These Lithium Reagents?" The Journal of Organic Chemistry. Available at: [Link]

Sources

strategies to minimize side reactions in SEM-deprotection of pyrrole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks during the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group from pyrroles, azaindoles, and related electron-rich heterocycles.

While the SEM group is prized for its robustness during multi-step sequences like palladium-catalyzed cross-couplings, its deprotection is a complex cascade reaction. If not carefully managed, this step is notoriously prone to stalling and destructive side reactions. This guide synthesizes field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure quantitative recovery of your target compounds.

Mechanistic Causality: The Root of SEM-Deprotection Failures

To troubleshoot effectively, we must first understand the causality of the failure. SEM deprotection is not a single concerted event; it is a multi-stage cascade:

  • Ether Cleavage: A fluoride source (e.g., TBAF) or acid (e.g., TFA) attacks the silyl ether, expelling the trimethylsilylethyl moiety.

  • Hemiaminal Formation: This cleavage leaves behind an N-hydroxymethyl intermediate. In electron-rich pyrroles, this intermediate is surprisingly stable.

  • Formaldehyde Release: The intermediate must collapse to release formaldehyde and yield the free pyrrole.

  • Electrophilic Trapping (The Side Reaction): If the released formaldehyde is not immediately sequestered, it acts as a potent electrophile. It can react with the nucleophilic pyrrole core or adjacent aryl substituents, forming complex tricyclic systems[1][2].

Pathway A SEM-Pyrrole B N-Hydroxymethyl Intermediate A->B Acid/TBAF (Ether Cleavage) E Tricyclic Side Product (8-membered ring) A->E Direct Reaction C Free Pyrrole (Target) B->C Base/Heat (Hemiaminal Collapse) D Formaldehyde (HCHO) B->D Released D->E Electrophilic Attack on Pyrrole Core

Mechanistic pathway of SEM deprotection and formaldehyde-induced side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at an intermediate mass (M+30). What is happening and how do I drive it to completion? A: The M+30 mass corresponds to the N-hydroxymethyl intermediate. This occurs because the initial acidic cleavage of the silyl ether is successful, but the subsequent collapse of the hemiaminal is kinetically slow without a thermodynamic driving force[3]. Solution: Implement a two-step protocol. After the initial acidic cleavage, remove the volatiles and subject the crude intermediate to basic conditions (e.g., saturated aqueous NaHCO₃)[3]. The base deprotonates the hydroxyl group, forcing the expulsion of formaldehyde.

Q2: I am observing complex mixtures and a distinct side product with an +12 mass shift. How do I prevent this? A: You are observing formaldehyde-induced electrophilic aromatic substitution. When formaldehyde is released, it reacts with the electron-rich pyrrole ring to form a methylene bridge, often resulting in a tricyclic eight-membered ring system (M+12 relative to the target)[1][2]. Solution: You must introduce a formaldehyde scavenger. Using TBAF in the presence of ethylenediamine is highly effective. Ethylenediamine acts as a sacrificial nucleophile that irreversibly condenses with formaldehyde to form an imidazolidine derivative, thereby protecting your substrate[4].

Q3: My highly functionalized pyrrole degrades under standard TFA or TBAF/heat conditions. Are there milder alternatives? A: Yes. Strong Brønsted acids (TFA, HCl) can cause polymerization of sensitive pyrroles. Solution: Lewis acid-mediated deprotection is a milder alternative. Reagents like Magnesium Bromide (MgBr₂) or Tin(IV) Chloride (SnCl₄) coordinate the SEM oxygen, facilitating cleavage under extremely mild conditions (0 °C to room temperature) without generating the harsh microenvironments associated with TFA[5].

Quantitative Data: Strategy Comparison Matrix

Deprotection StrategyReagentsSubstrate ToleranceSide Reaction RiskKey Advantage
Two-Step Acid/Base TFA/CH₂Cl₂, then NaHCO₃Moderate (Acid-stable)High (if basic step is omitted)Fast, inexpensive, scalable[3]
Fluoride + Scavenger TBAF + EthylenediamineHigh (Base-stable)Low (HCHO is trapped)Prevents tricyclic adduct formation[4]
Lewis Acid Cleavage MgBr₂ or SnCl₄Very High (Sensitive)LowOrthogonal to other silyl ethers[5]

Validated Experimental Protocols

Protocol A: Two-Step Acid/Base Deprotection (For Robust Substrates)

This protocol utilizes a self-validating two-step mechanism to ensure the M+30 intermediate is fully consumed.

  • Acidic Cleavage: Dissolve the SEM-protected pyrrole (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Add Trifluoroacetic acid (TFA, 30% v/v) dropwise at room temperature.

  • Validation Checkpoint 1: Monitor by LCMS. Look for the disappearance of the starting material and the appearance of the M+30 mass (N-hydroxymethyl intermediate). Do not proceed until conversion is >95% (typically 2–4 hours).

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove all excess TFA and CH₂Cl₂.

  • Hemiaminal Collapse: Dissolve the crude residue in THF (0.1 M) and add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 2–18 hours.

  • Validation Checkpoint 2: Monitor by LCMS for the complete conversion of the M+30 intermediate to the final target mass.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography[3].

Protocol B: TBAF/Ethylenediamine Method (For Preventing Side Reactions)

This protocol uses in situ scavenging to prevent formaldehyde-induced electrophilic aromatic substitution.

ProtocolB Step1 Dissolve SEM-Pyrrole in THF Step2 Add TBAF (10 eq) & Ethylenediamine (6 eq) Step1->Step2 Step3 Heat at 60-80 °C (Overnight) Step2->Step3 Step4 Scavenger Traps HCHO (In Situ) Step3->Step4 Prevents side reactions Step5 Aqueous Workup & Chromatography Step3->Step5 Step6 Pure Target Compound Step5->Step6

Experimental workflow for TBAF and ethylenediamine-mediated SEM deprotection.

  • Reagent Mixing: Dissolve the SEM-protected pyrrole (1.0 eq) in anhydrous THF (0.05 M). Add a 1M solution of TBAF in THF (10.0 eq), followed immediately by ethylenediamine (6.0 eq).

    • Causality Note: The large excess of ethylenediamine is required to kinetically outcompete the electron-rich pyrrole core for the released formaldehyde.

  • Heating: Heat the reaction mixture to 60–80 °C and stir overnight[4].

  • Validation Checkpoint: Analyze by LCMS. The chromatogram should show direct conversion to the target mass without the buildup of the M+30 intermediate or M+12 tricyclic side products.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine (1x). The repeated water washes are critical to remove the highly water-soluble ethylenediamine-formaldehyde adducts. Dry over Na₂SO₄ and concentrate[4].

References

Sources

Validation & Comparative

Reaction Rate Comparison: Organotrifluoroborates vs. Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

The Kinetic Paradox: Intrinsic vs. Effective Reaction Rates

In the realm of transition-metal-catalyzed cross-coupling, the Suzuki-Miyaura reaction remains the undisputed workhorse of pharmaceutical development. Traditionally, boronic acids (


) have served as the standard nucleophilic partners. However, the advent of potassium organotrifluoroborates (

) has introduced a critical kinetic paradigm shift: the transition from direct, uncontrolled reactivity to kinetically controlled release.

To understand the performance differences between these two reagents, we must distinguish between their intrinsic transmetalation rate and their effective productive rate .

Boronic acids possess an empty p-orbital, making them highly receptive to the oxo-palladium intermediate generated during the catalytic cycle. Their intrinsic transmetalation rate is exceptionally fast. However, this reactivity is a double-edged sword. As detailed in [1], the Lewis acidic nature of boronic acids makes them highly susceptible to concentration-dependent degradation in basic, aqueous media—most notably via protodeboronation and aerobic homocoupling.

Conversely, organotrifluoroborates feature a saturated, tetrahedral boron center. They are completely unreactive toward direct transmetalation. Instead, they act as a stable reservoir, relying on a slow, rate-limiting hydrolysis to unveil the active boronic acid. According to[2], this slow hydrolysis rate relative to catalytic turnover ensures that the steady-state concentration of the active boronic acid remains extremely low. By suppressing bimolecular degradation pathways, organotrifluoroborates channel the substrate almost exclusively into the productive cross-coupling cycle.

Consequently, demonstrate that organotrifluoroborates often outperform their boronic acid counterparts, delivering faster overall reaction completion and higher yields for sensitive substrates[3].

KineticProfile BF3K Organotrifluoroborate [R-BF₃K] Hydrolysis Rate-Limiting Hydrolysis (k_hyd) BF3K->Hydrolysis H₂O, Base BA Boronic Acid [R-B(OH)₂] Hydrolysis->BA Controlled Release PdCycle Transmetalation (k_trans) BA->PdCycle Fast Degradation Protodeboronation (k_deg) BA->Degradation Competing Pathway Product Cross-Coupled Product PdCycle->Product Productive Pathway

Kinetic pathway of R-BF₃K vs R-B(OH)₂ in Suzuki-Miyaura cross-coupling.

Quantitative Performance Comparison

The table below summarizes the kinetic and physical parameters that dictate the performance of both boron species in a process chemistry environment.

ParameterBoronic Acids (

)
Organotrifluoroborates (

)
Boron Geometry Tricoordinate (sp², Lewis acidic)Tetracoordinate (sp³, Lewis neutral)
Intrinsic Transmetalation Rate Very Fast (Direct reaction)Zero (Requires prior hydrolysis)
Effective Productive Rate Moderate (Competes with degradation)High (Sustained steady-state conversion)
Protodeboronation Susceptibility High (Concentration-dependent)Low (Protected in salt form)
Bench Stability Prone to oxidation and boroxine formationExcellent (Air and moisture stable)

Experimental Protocol: Self-Validating Kinetic Profiling

To objectively compare the productive reaction rates of these two species, researchers must deploy a self-validating kinetic assay. The following protocol is designed to eliminate volumetric bias and instantly arrest dynamic equilibria, ensuring absolute trustworthiness of the generated kinetic data.

ProtocolWorkflow Prep Step 1: Stock Prep (Standardization) Assembly Step 2: Parallel Assembly (BA vs BF₃K) Prep->Assembly Initiation Step 3: Initiation (Base + Catalyst) Assembly->Initiation Sampling Step 4: Kinetic Sampling (Cold Quench) Initiation->Sampling Analysis Step 5: GC/HPLC Analysis (Quantification) Sampling->Analysis

Step-by-step experimental workflow for self-validating kinetic profiling.

Step 1: Reagent Preparation & Standardization
  • Action: Prepare a 0.5 M stock solution of the aryl halide electrophile and a 0.05 M solution of an internal standard (e.g., dodecane or biphenyl) in anhydrous THF.

  • Causality: Utilizing a master stock solution eliminates micro-weighing errors between parallel runs. The internal standard acts as a self-validating control, allowing you to mathematically correct for solvent evaporation or extraction inefficiencies during later steps.

Step 2: Parallel Reaction Assembly
  • Action: In Vessel A, load 1.1 equivalents of the Boronic Acid. In Vessel B, load 1.1 equivalents of the corresponding Potassium Organotrifluoroborate. Add equal volumes of the standardized electrophile/internal standard solution to both vessels.

Step 3: Initiation and Controlled Transmetalation
  • Action: Bring both vessels to 60 °C. Simultaneously inject the pre-activated Pd-catalyst complex and the aqueous base (e.g., 2.0 M

    
    ).
    
  • Causality: The biphasic nature (THF/

    
    ) is the critical trigger. For Vessel B, the introduction of water initiates the rate-limiting hydrolysis of the trifluoroborate[4], starting the kinetic clock identically for both systems.
    
Step 4: Time-Course Sampling & Biphasic Quenching
  • Action: Extract 50 µL aliquots from the organic layer at precisely 0, 5, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into a pre-chilled GC vial containing 500 µL of cold ethyl acetate and 500 µL of saturated aqueous

    
    .
    
  • Causality: This is the most crucial step for data integrity. The cold temperature and neutralization of the base instantly arrest the Pd-catalyzed transmetalation. More importantly, it halts the hydrolysis of unreacted

    
    , freezing the kinetic state to ensure the analytical snapshot perfectly represents the reaction at that exact second.
    
Step 5: Chromatographic Quantification
  • Action: Analyze the organic layers via GC-FID or HPLC-UV. Plot the consumption of the electrophile and the formation of the cross-coupled product against time, normalized to the internal standard peak area.

Conclusion

For drug development professionals scaling up complex molecular scaffolds, the choice between boronic acids and organotrifluoroborates should be dictated by the stability of the active species. While boronic acids offer rapid intrinsic transmetalation, their propensity for side reactions often truncates the overall yield. By leveraging the "slow-release" kinetics of organotrifluoroborates, chemists can maintain a low, steady-state concentration of the active nucleophile, effectively outcompeting degradation pathways and maximizing the productive reaction rate.

References

  • [3] Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron Letters (2021).[Link]

  • [2] Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry (2015).[Link]

  • [4] Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry (2009).[Link]

  • [1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (2014).[Link]

Sources

purity assessment of synthesized (Thiomorpholinium-4-ylmethyl)trifluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assessment of (Thiomorpholinium-4-ylmethyl)trifluoroborate: A Comparative Guide

(Thiomorpholinium-4-ylmethyl)trifluoroborate (CAS: 1268340-95-9) is a highly versatile, zwitterionic internal salt utilized extensively in medicinal chemistry and radiopharmaceutical development. As a robust building block, it serves dual purposes: it acts as a highly stable partner in Suzuki-Miyaura cross-coupling reactions and functions as a critical precursor for one-step aqueous


F-radiolabeling in the synthesis of Positron Emission Tomography (PET) imaging probes[1].

Because impurities—such as free inorganic fluoride, unreacted synthetic precursors, or protodeboronated species—can poison catalytic cycles or drastically reduce radiochemical yields, establishing a rigorous, self-validating purity assessment protocol is strictly required[1][2].

Comparative Analysis: Organotrifluoroborates vs. Alternatives

The choice of the boron reagent dictates both the synthetic workflow and the analytical rigor required for purity assessment. Historically, boronic acids and pinacol boronate esters (Bpin) have dominated the field. However, organotrifluoroborates offer distinct physicochemical advantages that simplify handling while presenting unique analytical requirements[3].

Table 1: Performance and Stability Comparison of Boron Reagents

ParameterBoronic Acids [R-B(OH)

]
Pinacol Esters [R-Bpin]Organotrifluoroborates [R-BF

K / Zwitterions]
Thermodynamic Stability Low (Prone to dehydration to boroxines)Moderate (Susceptible to hydrolysis)[4]High (Stable crystalline solids)[2]
Protodeboronation Risk HighModerateLow (Tetracoordinate boron protects the C-B bond)[3]
Purification Method Difficult (Streaks on silica, poor HPLC behavior)[4]Moderate (Chromatography possible, but pinacol may co-elute)Easy (Precipitation/Crystallization)[2]
HPLC Compatibility Poor (On-column degradation)Moderate (On-column hydrolysis can occur)[4]Excellent (Stable in standard acidic/neutral mobile phases)[1]
Radiolabeling Utility Not applicableNot applicableExcellent (Direct

F-

F isotopic exchange)[1]

Causality Insight: Boronic acids are highly polar and readily form anhydrides, making them notoriously difficult to purify and characterize accurately. Pinacol esters resolve some handling issues but suffer from intrinsically reversible formation in the presence of water, leading to on-column hydrolysis during reversed-phase HPLC (RPLC)[4]. In contrast, the tetracoordinate nature of the trifluoroborate anion prevents nucleophilic attack at the boron center, minimizing protodeboronation and ensuring high structural fidelity during chromatographic purity assessments[3][5].

Multidimensional Purity Assessment Workflow

To establish the absolute purity of synthesized (thiomorpholinium-4-ylmethyl)trifluoroborate, a multi-modal analytical approach is required. Relying solely on HPLC can mask inorganic impurities (e.g., KHF


), while relying solely on NMR can obscure trace UV-active organic contaminants.

G A Synthesized (Thiomorpholinium-4-ylmethyl) trifluoroborate B NMR Spectroscopy (1H, 13C, 19F, 11B) A->B C HPLC / UPLC (UV & ELS Detection) A->C D LC-MS Analysis (Mass Confirmation) A->D E Structural Integrity & Fluorine/Boron Ratio B->E F Chromatographic Purity & Impurity Profiling C->F G Molecular Weight & Zwitterion Confirmation D->G H Comprehensive Purity Profile (>95% Threshold) E->H F->H G->H

Fig 1. Multidimensional purity assessment workflow for organotrifluoroborates.

Self-Validating Experimental Protocols

A. Multi-Nuclear NMR Spectroscopy Protocol

Because organotrifluoroborates are often synthesized from pinacol boronate precursors via treatment with potassium hydrogen difluoride (KHF


), the primary impurities are unreacted pinacol and difluoroborane intermediates[2][6].
  • 
    H and 
    
    
    
    C NMR:
    Dissolve 10 mg of the sample in DMSO-
    
    
    or D
    
    
    O.
    • Self-Validating Check: Actively scan for a sharp singlet at ~1.2 ppm in the

      
      H spectrum. The presence of this peak indicates pinacol carryover[2]. If detected, the sample must be re-precipitated from acetone/ether.
      
  • 
    F NMR:  This is the most sensitive indicator of trifluoroborate integrity. The target compound should present a characteristic multiplet due to 
    
    
    
    F-
    
    
    B spin-spin coupling.
    • Causality Insight: A sharp singlet near -120 ppm indicates the presence of free inorganic fluoride, while distinct secondary multiplets suggest partial hydrolysis to difluoroboranes[6].

  • 
    B NMR:  Used to confirm the hybridization state of the boron atom.
    
    • Causality Insight: Tetracoordinate trifluoroborates resonate upfield (typically ~0 to +5 ppm), which is clearly distinguishable from tricoordinate boronic acids or esters that resonate further downfield (+20 to +35 ppm)[3].

B. High-Performance Liquid Chromatography (HPLC) Protocol

Because (thiomorpholinium-4-ylmethyl)trifluoroborate is a zwitterionic internal salt, its retention on standard reversed-phase columns can be challenging without proper ion-pairing or pH control.

Materials & Setup:

  • Column: Phenomenex Jupiter 10-µm C18, 300 Å, 4.6 × 250 mm (or equivalent)[1].

  • Mobile Phase A: 0.1% (vol/vol) Trifluoroacetic acid (TFA) in HPLC-grade water[1].

  • Mobile Phase B: 100% Acetonitrile (ACN)[1].

  • Flow Rate: 2.0 mL/min[1].

  • Temperature: 19–21 °C[1].

Step-by-Step Execution:

  • Sample Preparation: Dissolve 5 mg of the compound in 1 mL of Mobile Phase A.

    • Self-Validating Check: Ensure complete dissolution. If the solution is cloudy, it indicates polymeric impurities or insoluble inorganic salts. Filter through a 0.22 µm PTFE syringe filter before injection.

  • Detection Parameters: Set the UV detector to 210 nm.

    • Causality Insight: The thiomorpholine and trifluoroborate moieties lack highly conjugated

      
      -systems; therefore, low-wavelength UV detection or an Evaporative Light Scattering Detector (ELSD) is mandatory to visualize the compound and its aliphatic impurities.
      
  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Causality Insight: The addition of 0.1% TFA suppresses the ionization of residual silanols on the stationary phase and ensures the thiomorpholine nitrogen remains fully protonated. Unlike Bpin esters, the trifluoroborate group is highly resistant to this acidic mobile phase during the short transit time of the chromatographic run, preventing on-column degradation[1][4].

  • Data Analysis: Integrate all peaks in the chromatogram. The chemical purity is assessed by calculating the ratio of the target peak area to the sum of all integrated peak areas[7]. A purity of >95% is the standard acceptance criterion for downstream radiolabeling or cross-coupling[1][2].

Conclusion

The transition from traditional boronic acids and pinacol esters to organotrifluoroborates like (thiomorpholinium-4-ylmethyl)trifluoroborate provides a massive leap in bench stability and synthetic versatility[2][3]. However, realizing these benefits requires a rigorous analytical framework. By employing multi-nuclear NMR (


F, 

B) to rule out precursor carryover and optimized RPLC methodologies to quantify chromatographic purity, researchers can guarantee the reproducibility of downstream applications, from complex C-C bond formations to cutting-edge PET imaging probe synthesis.

References

  • Sigma-Aldrich. "(Thiomorpholinium-4-ylmethyl)trifluoroborate 1268340-95-9". Sigma-Aldrich Catalog.
  • Aggarwal, V. K., et al. "Improved method for the conversion of pinacolboronic esters into trifluoroborate salts". University of Bristol.
  • Perrin, D. M., et al. "One-step 18F labeling of biomolecules using organotrifluoroborates". PMC - NIH.
  • Frontier Specialty Chemicals. "Organoborons". Frontier Specialty Chemicals.
  • ResearchGate. "Stability of Boronic Esters to Hydrolysis: A Comparative Study". ResearchGate.
  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling". RSC Publishing.
  • The Journal of Organic Chemistry. "Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates". ACS Publications.
  • IAEA. "IAEA TECDOC SERIES - Radiochemical Purity Assessment". IAEA.

Sources

A Comparative Guide to Potassium and Ammonium Organotrifluoroborates for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter that can dictate the success and efficiency of a synthetic campaign. While boronic acids have long been the workhorses of the Suzuki-Miyaura reaction, their inherent instability and propensity for protodeboronation have driven the development of more robust alternatives. Among these, organotrifluoroborates have emerged as exceptionally stable, crystalline, and easy-to-handle reagents.[1] This guide provides an in-depth comparative analysis of two prominent classes of these reagents: potassium organotrifluoroborates (R-BF₃K) and their ammonium counterparts (R-BF₃NR'₄), equipping researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Cations

The fundamental difference between these two classes of organotrifluoroborates lies in the nature of the counterion, which significantly influences their physical properties, most notably their solubility.

Table 1: Comparison of Physicochemical Properties

PropertyPotassium OrganotrifluoroboratesAmmonium Organotrifluoroborates
Typical Form Crystalline, free-flowing powdersCrystalline solids
Stability High; stable to air and moisture, can be stored indefinitely[2][3]High; comparable air and moisture stability to potassium salts[4]
Solubility Generally high in polar solvents (methanol, acetonitrile, acetone, DMF, DMSO); sparingly soluble in THF and water; insoluble in nonpolar organic solvents like dichloromethane and ether.[5]Readily soluble in a wide range of common organic solvents, including chloroform and dichloromethane, in addition to polar solvents.[6]
Handling Straightforward due to their solid nature and stability.Straightforward; their solubility in common organic solvents can simplify reaction setup.

The enhanced solubility of ammonium organotrifluoroborates, particularly those with tetraalkylammonium cations like tetrabutylammonium (TBA), in less polar organic solvents is a significant practical advantage.[6] This property allows for a broader choice of reaction media and can be particularly beneficial when dealing with apolar substrates or when precise control over reaction homogeneity is desired.

Synthesis: Pathways to Stable Boron Reagents

Both potassium and ammonium organotrifluoroborates are accessible from common organoboron precursors, primarily boronic acids.

Synthesis of Potassium Organotrifluoroborates

The most common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂) in a suitable solvent such as methanol or a mixture of methanol and water.[2][3] This method is generally high-yielding and provides the product as a crystalline solid that can be easily isolated by filtration.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

  • To a solution of phenylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) in water.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • The precipitated white solid is collected by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the product under vacuum to afford potassium phenyltrifluoroborate.

Synthesis of Ammonium Organotrifluoroborates

Ammonium organotrifluoroborates can be synthesized through two primary routes:

  • Cation Exchange: This method involves the exchange of the potassium cation from a pre-synthesized potassium organotrifluoroborate with an ammonium cation. This is often achieved by treating the potassium salt with a tetraalkylammonium hydroxide.[4]

  • Direct Synthesis from Boronic Acids: A more direct and convenient one-pot procedure utilizes tetraalkylammonium bifluoride (e.g., TBABF) to react with the boronic acid in a biphasic solvent system, such as chloroform and water.[6] This method avoids the need to first isolate the potassium salt and circumvents the use of hazardous hydrofluoric acid.

Experimental Protocol: Direct Synthesis of Tetrabutylammonium Phenyltrifluoroborate

  • Suspend phenylboronic acid (1.0 eq) in a mixture of chloroform and water.

  • Add a solution of tetrabutylammonium bifluoride (TBABF) (3.0 eq) in water dropwise to the stirred suspension.

  • Continue stirring at room temperature for 2-3 hours, during which the mixture becomes homogeneous.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and recrystallize the residue to obtain tetrabutylammonium phenyltrifluoroborate.

Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview and Performance Comparison

Both potassium and ammonium organotrifluoroborates are highly effective nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction. The prevailing mechanistic understanding posits that the organotrifluoroborate acts as a stable precursor that slowly hydrolyzes in situ to the corresponding boronic acid, which then participates in the catalytic cycle.[1] This slow release of the active boronic acid species can be advantageous in minimizing side reactions such as protodeboronation and homocoupling.

Suzuki_Miyaura_Cycle R-BF3- K+/NR4+ R-BF3- K+/NR4+ R-B(OH)2 R-B(OH)2 R-BF3- K+/NR4+->R-B(OH)2 Hydrolysis Transmetalation Transmetalation R-B(OH)2->Transmetalation Base Ar-Pd(II)-L2-R Ar-Pd(II)-L2-R Transmetalation->Ar-Pd(II)-L2-R Pd Complex Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-L2-R->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R Product Pd(0)L2 Pd(0)L2 Reductive Elimination->Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Oxidative Addition->Ar-Pd(II)-L2-X Ar-X Ar-X Ar-X->Oxidative Addition

Figure 1: General catalytic cycle of the Suzuki-Miyaura reaction with organotrifluoroborates.

From a reactivity standpoint, the literature suggests that there is often no significant difference in the performance of potassium and ammonium organotrifluoroborates in terms of reaction yields. One study explicitly states that in their cross-coupling reactions using n-tetrabutylammonium aryltrifluoroborates, "good yields were obtained, showing no difference in comparison with potassium salt analogs."[7]

However, the choice of cation can have indirect effects on the reaction. The enhanced solubility of ammonium salts in organic solvents can lead to more homogeneous reaction mixtures, which may, in some cases, improve reaction rates and reproducibility, especially in reactions sensitive to mass transfer limitations.

Table 2: Representative Experimental Data from Literature

OrganotrifluoroborateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Potassium 4-methoxyphenyltrifluoroborate4-bromoacetophenonePd(OAc)₂/SPhosCs₂CO₃THF/H₂O95[8]
Potassium vinyltrifluoroborate2-bromopyridinePdCl₂(dppf)t-BuNH₂i-PrOH/H₂O88[9]
Tetrabutylammonium phenyltrifluoroborateIodobenzenePd(PPh₃)₄K₃PO₄Toluene92[7]
Tetrabutylammonium phenyltrifluoroborate4-bromotoluenePd(OAc)₂/PCy₃K₃PO₄Toluene85[7]

Note: The data in this table is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.

Practical Considerations and Experimental Workflows

The choice between potassium and ammonium organotrifluoroborates often comes down to practical considerations related to the specific synthetic problem at hand.

Experimental_Workflow cluster_synthesis Synthesis cluster_application Application in Cross-Coupling Boronic Acid Boronic Acid K-Salt K-Salt Boronic Acid->K-Salt KHF2 NH4-Salt_direct NH4-Salt_direct Boronic Acid->NH4-Salt_direct TBABF NH4-Salt_exchange NH4-Salt_exchange K-Salt->NH4-Salt_exchange NR4OH Reaction_K Reaction_K K-Salt->Reaction_K Polar Solvents Reaction_NH4 Broader Solvent Scope NH4-Salt_direct->Reaction_NH4 NH4-Salt_exchange->Reaction_NH4 Product Product Reaction_K->Product Reaction_NH4->Product

Figure 2: Experimental workflow for the synthesis and application of potassium and ammonium organotrifluoroborates.

Key Decision Factors:

  • Substrate Solubility: If your substrate is poorly soluble in polar solvents, the use of a more soluble ammonium organotrifluoroborate may be advantageous to ensure a homogeneous reaction mixture.

  • Solvent System: The ability to use a wider range of organic solvents with ammonium salts provides greater flexibility in optimizing reaction conditions.

  • Cost and Availability: Potassium hydrogen fluoride is generally less expensive than tetraalkylammonium bifluorides, which may be a consideration for large-scale synthesis.

  • Downstream Purification: The byproducts of the reaction will differ. With potassium salts, inorganic potassium salts will be present, which are typically removed by an aqueous workup. With tetraalkylammonium salts, the corresponding ammonium halides will be formed, which are more soluble in organic solvents and may require more careful purification to remove completely.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling with Organotrifluoroborates

  • To a reaction vessel, add the aryl halide (1.0 eq), the organotrifluoroborate salt (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2-3 eq).

  • Degas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., THF/H₂O for potassium salts, or toluene for ammonium salts).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Conclusion: Selecting the Right Tool for the Job

Both potassium and ammonium organotrifluoroborates are excellent, stable, and versatile reagents for Suzuki-Miyaura cross-coupling and other organic transformations. The choice between them is not a matter of inherent superiority in reactivity, but rather a strategic decision based on the practical aspects of the planned synthesis.

  • Potassium organotrifluoroborates remain the workhorse for many applications due to their ease of synthesis from inexpensive starting materials and their robust performance in polar solvent systems.

  • Ammonium organotrifluoroborates offer a key advantage in their enhanced solubility in a broader range of organic solvents, providing greater flexibility in reaction design and potentially improving performance with lipophilic substrates.

By understanding the distinct physicochemical properties and synthetic accessibility of each class of reagent, researchers can select the optimal organotrifluoroborate to streamline their synthetic efforts and achieve their target molecules with greater efficiency and success.

References

  • Kabalka, G. W., & Mereddy, A. R. (2004). Synthesis of Organic Bromides via Organotrifluoroborates. Organometallics, 23(19), 4519–4521.
  • Mossine, A. V., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(23), 5780–5783.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(1), 113-116.

Sources

A Comparative Guide to the Mechanistic Nuances of Organotrifluoroborate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, prized for their stability, ease of handling, and versatile reactivity.[1] However, their utility, particularly in widely-used transformations like the Suzuki-Miyaura cross-coupling reaction, is critically dependent on their hydrolysis to the corresponding boronic acids. This guide provides an in-depth exploration of the mechanistic intricacies of organotrifluoroborate hydrolysis, offering a comparative analysis of different substrate classes and alternative hydrolysis methodologies. By understanding the factors that govern this pivotal transformation, researchers can better control reaction outcomes, optimize conditions, and select the most appropriate boron-based reagent for their specific synthetic challenges.

The Mechanistic Dichotomy of Organotrifluoroborate Hydrolysis

The hydrolysis of potassium organotrifluoroborates (RBF3K) to their corresponding boronic acids (RB(OH)2) is not a monolithic process. Extensive mechanistic studies have revealed a fascinating dichotomy, with two primary pathways dictating the rate and efficiency of this transformation: an acid-catalyzed pathway and a direct dissociation pathway.[2][3][4][5][6][7] The operative mechanism is highly dependent on the nature of the organic substituent (R), the reaction conditions, and even the composition of the reaction vessel.

A seminal study by Lennox and Lloyd-Jones categorized organotrifluoroborates into three classes based on their hydrolysis behavior under conditions typical for Suzuki-Miyaura coupling (aqueous THF with a base like cesium carbonate at 55 °C):

  • Class I (Fast Hydrolysis): These substrates, typically bearing alkyl, cycloalkyl, electron-rich aryl, or alkenyl groups, undergo rapid hydrolysis, with half-lives of less than an hour.[2][3]

  • Class II (Slow Hydrolysis): This class includes simple aryl, benzyl, and furyl derivatives, which hydrolyze more slowly, with half-lives ranging from 1 to 24 hours.[2]

  • Class III (Very Slow Hydrolysis): Organotrifluoroborates with alkynyl or electron-poor aryl substituents exhibit exceptional stability towards hydrolysis, with half-lives exceeding 24 hours.[2][3]

This classification underscores the profound impact of the organic moiety on the rate of boronic acid release.

The "Acid-Base Paradox"

A key finding in the study of organotrifluoroborate hydrolysis is the "acid-base paradox."[2][3][4][5][6][7][8] While Suzuki-Miyaura reactions are conducted under basic conditions, the hydrolysis of many organotrifluoroborates, particularly those in Class II, is paradoxically catalyzed by acid.[2][3][8] This phenomenon arises from the partial phase-splitting of the THF/water solvent system induced by the inorganic base, which can lead to a lower pH in the bulk organic medium where the hydrolysis occurs.[2][3][4][5][6][7] This has led to the observation that the reaction vessel's material (glass vs. inert materials like PTFE) and even its shape and stirring rate can significantly influence the hydrolysis profile, as the glass surface can act as a proton source.[2][7]

Comparative Hydrolysis Rates of Representative Organotrifluoroborates

The following table summarizes the hydrolysis half-lives (t½) for a selection of potassium organotrifluoroborates under standardized Suzuki-Miyaura conditions (aqueous THF, Cs2CO3, 55 °C), illustrating the diverse reactivity profiles.

ClassR GroupHydrolysis Half-life (t½)
Class I Isopropyl< 1 h
β-Styryl< 1 h
4-Methoxyphenyl< 1 h
Class II 4-Fluorophenyl1 - 24 h
Naphthyl1 - 24 h
2-Furyl1 - 24 h
Benzyl1 - 24 h
Class III Phenylethynyl> 24 h
4-Nitrophenyl> 24 h

Data compiled from Lennox and Lloyd-Jones, J. Am. Chem. Soc. 2012, 134, 7431–7441.

Mechanistic Pathways Visualized

The two primary mechanistic pathways for organotrifluoroborate hydrolysis can be visualized as follows:

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Pathway (Class II) cluster_direct Direct Dissociation Pathway (Class I) RBF3 R-BF₃⁻K⁺ RBF2OH R-BF₂(OH)⁻K⁺ RBF3->RBF2OH + H₂O - F⁻ RBOH2 R-B(OH)₂ RBF2OH->RBOH2 + 2H₂O - 2F⁻ H3O H₃O⁺ H3O->RBF3 Catalysis KF KF HF HF RBF3_direct R-BF₃⁻K⁺ RBF2_int [R-BF₂] RBF3_direct->RBF2_int - F⁻ RBOH2_direct R-B(OH)₂ RBF2_int->RBOH2_direct + 2H₂O - 2HF F_minus F⁻ caption Figure 1: Mechanistic pathways of organotrifluoroborate hydrolysis.

Figure 1: Mechanistic pathways of organotrifluoroborate hydrolysis.

Experimental Workflow for Monitoring Hydrolysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics of organotrifluoroborate hydrolysis in situ.[3][8][9] By monitoring the disappearance of the starting material and the appearance of the boronic acid product over time, one can determine the reaction rate. 19F NMR is particularly useful for tracking the trifluoroborate signal, while 1H and 11B NMR can be used to observe the organic moiety and the boron species, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Dissolve RBF₃K in d-solvent (e.g., THF-d₈) add_water Add D₂O start->add_water add_base Add base (e.g., Cs₂CO₃) to initiate hydrolysis add_water->add_base transfer Quickly transfer to pre-shimmed NMR tube add_base->transfer nmr Place sample in NMR spectrometer at constant temp. transfer->nmr setup Set up time-course experiment (e.g., pseudo-2D) nmr->setup acquire Acquire spectra at regular intervals setup->acquire process Process spectra (phasing, baseline correction) acquire->process integrate Integrate signals of starting material and product process->integrate plot Plot concentration vs. time integrate->plot fit Fit data to kinetic model to determine rate constant plot->fit caption Figure 2: Experimental workflow for NMR monitoring.

Figure 2: Experimental workflow for NMR monitoring.

Detailed Protocol for NMR Kinetic Analysis:
  • Sample Preparation:

    • In a vial, dissolve a known amount of the potassium organotrifluoroborate in a deuterated solvent (e.g., THF-d8).

    • Add a known amount of D2O.

    • To initiate the reaction, add a precise amount of the base (e.g., Cs2CO3) and start a timer.

    • Quickly mix and transfer the solution to an NMR tube that has been pre-shimmed with a sample of similar solvent composition.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Set up a time-course experiment. A pseudo-2D experiment is often ideal as it provides accurate timing for each spectrum.[9]

    • Acquire a series of 1D spectra (e.g., 19F, 1H, or 11B) at regular time intervals. The frequency of data acquisition should be appropriate for the expected reaction rate. For quantitative analysis, ensure the relaxation delay (d1) is at least five times the longest T1 of the nuclei of interest.[9]

  • Data Processing and Analysis:

    • Process the acquired spectra, ensuring consistent phasing and baseline correction across the entire dataset.

    • Integrate the signals corresponding to the starting organotrifluoroborate and the boronic acid product.

    • Plot the concentration of the starting material (or product) as a function of time.

    • Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the observed rate constant (k_obs).

Alternative Hydrolysis Methods: A Comparative Overview

While hydrolysis under Suzuki-Miyaura conditions is of great interest, alternative methods have been developed for the efficient conversion of organotrifluoroborates to boronic acids, particularly for isolation purposes.

Silica Gel-Mediated Hydrolysis

A mild and efficient method for the hydrolysis of a broad range of organotrifluoroborates utilizes silica gel in water.[5] This method is tolerant of various functional groups and is particularly effective for electron-rich aryl, heteroaryl, alkenyl, and alkyltrifluoroborates.[5] The reaction is typically complete within a few hours at room temperature. For electron-poor substrates, longer reaction times may be required.[5]

Montmorillonite K10-Promoted Hydrolysis

Montmorillonite K10, an acidic clay, has also been shown to effectively promote the hydrolysis of organotrifluoroborates in water at room temperature. This method offers a quantitative conversion for many substrates, with reaction times ranging from 30 minutes to 24 hours depending on the electronic nature of the organic substituent.

Comparison with Other Boronic Acid Surrogates: The Case of MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another important class of air-stable, crystalline boronic acid surrogates.[10] A key difference from organotrifluoroborates is that MIDA boronates exhibit two distinct hydrolysis mechanisms: a fast, base-mediated pathway and a much slower, neutral pathway.[10] This dual reactivity allows for a "slow-release" of the boronic acid under specific conditions, which can be advantageous in minimizing side reactions.[10] The choice between an organotrifluoroborate and a MIDA boronate will therefore depend on the desired rate of boronic acid release and the specific reaction conditions.

Conclusion

The hydrolysis of organotrifluoroborates is a nuanced process governed by a delicate interplay of electronic effects, reaction conditions, and even the physical setup of the reaction. A thorough understanding of the underlying mechanistic principles is paramount for researchers seeking to harness the full synthetic potential of these versatile reagents. By carefully considering the nature of the organic substituent and selecting appropriate hydrolysis conditions or alternative methodologies, scientists can achieve greater control over their chemical transformations, leading to more efficient and predictable outcomes in drug discovery and development.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. [Link]

  • Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Iowa State University. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812–3816. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956–961. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7544–7547. [Link]

  • Peng, C. L. (2025). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Pharmaceutical Sciences & Research, 14(2). [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc., 134(17), 7431-7441. [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. PubMed. [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California. [Link]

  • Omari, I., Yunker, L. P. E., Penafiel, J., Gitaari, D., San Roman, A., & McIndoe, J. S. (2020). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

Sources

Structural Superiority and Performance of Organotrifluoroborate Salts: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of robust, bench-stable reagents is a cornerstone of modern cross-coupling chemistry and drug discovery. For decades, boronic acids (


) and boronate esters (

) have been the standard nucleophilic partners in Suzuki-Miyaura (SM) couplings. However, their tri-coordinated (

) boron centers render them susceptible to protodeboronation, oxidation, and the formation of variable anhydride mixtures (boroxines).

Potassium organotrifluoroborates (


) have emerged as a structurally superior alternative. By converting the reactive trigonal planar boron into a tetra-coordinated (

) "ate" complex, these reagents achieve exceptional stability. This guide objectively compares the performance of organotrifluoroborates against traditional boron species, grounded in X-ray crystallographic data and mechanistic hydrolysis studies.

Crystallographic Insights: The Structural Basis of Stability

The defining feature of potassium organotrifluoroborates is their tetrahedral geometry, which completely eliminates the Lewis acidity inherent to boronic acids 1. Single-crystal X-ray diffraction (SCXRD) studies of various


 salts reveal highly ordered, layered architectures in the solid state, stabilized by robust 

ionic interactions and hydrogen bonding networks 2.
The Predictive Power of the B–F Bond Length

Crystallographic data is not merely descriptive; it is highly predictive of chemical reactivity. High-resolution SCXRD reveals that the B–F bond distances in organotrifluoroborates typically range from 1.39 to 1.44 Å 2.

The length and electron density of these bonds directly correlate with the reagent's solvolysis rate. Density Functional Theory (DFT) calculations, supported by X-ray data, demonstrate that the B–F bond length in the transient difluoroborane (


) intermediate allows researchers to a priori evaluate whether an 

reagent will exhibit "fast," "slow," or "very slow" hydrolysis during cross-coupling 3.

Comparative Performance Analysis

To select the optimal boron reagent for complex syntheses, researchers must weigh stability against reactivity. The table below synthesizes the structural and operational differences between the three primary classes of organoboron reagents.

FeatureBoronic Acids (

)
Boronate Esters (

)
Potassium Organotrifluoroborates (

)
Boron Coordination Tri-coordinated (

)
Tri-coordinated (

)
Tetra-coordinated (

)
Solid-State Structure Amorphous/poorly crystalline mixtures (monomer + boroxine)Often viscous liquids or low-melting solidsHighly crystalline, predictable layered architectures
Bench Stability Poor; prone to oxidation, protodeboronation, and dehydrationModerate; stable to mild conditions, but susceptible to hydrolysisExcellent; entirely stable to air, moisture, and oxidative conditions 4
Purification Method Difficult (streaks on silica, degrades during chromatography)Distillation or specialized column chromatographySimple, high-yielding recrystallization
Cross-Coupling Kinetics Fast (often leads to oxidative homocoupling side reactions)ModerateControlled "slow release" mechanism

The "Slow Release" Mechanism & The Acid-Base Paradox

Organotrifluoroborates do not transmetalate directly. Instead, they undergo solvolysis in protic solvents to release the active tri-coordinated boronic acid species 4. This creates an elegant kinetic gearing system: the rate of boronic acid release is matched to the rate of palladium catalytic turnover. Because the reactive boronic acid never accumulates in high concentrations, deleterious side reactions like homocoupling are suppressed 3.

Interestingly, certain


 reagents (e.g., those with electron-withdrawing groups) require acid catalysis for efficient hydrolysis. This creates an acid-base paradox : under the basic conditions required for Suzuki-Miyaura coupling, their hydrolysis is inherently slow, perfectly enforcing the slow-release strategy 3.

G A Potassium Organotrifluoroborate [R-BF3K] Tetrahedral (Stable) B Difluoroborane Intermediate [R-BF2] Transient Species A->B Solvolysis (-KF) Slow Release C Boronic Acid [R-B(OH)2] Trigonal (Reactive) B->C Hydrolysis (+H2O, -HF) D Oxo-Palladium Complex [Pd(Ar)(OH)L2] C->D Coordination E Cross-Coupled Product [R-Ar] D->E Transmetalation & Reductive Elimination

Fig 1: Slow-release mechanism of organotrifluoroborates in Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and structural verification, the following protocols detail the synthesis, purification, and crystallographic analysis of


 salts. Every step is designed with explicit chemical causality to ensure a self-validating workflow.
Protocol A: Synthesis and Recrystallization of

Causality Focus: Driving the equilibrium from


 to 

hybridization while exploiting solubility differentials for self-purification.
  • Reagent Preparation: Dissolve the starting boronic acid (1.0 equiv) in a minimal amount of methanol.

  • Fluorination: Add an aqueous solution of Potassium Hydrogen Fluoride (

    
    , 3.0 to 4.5 equiv) dropwise at 0 °C.
    
    • Causality:

      
       is chosen because it acts as a dual-source reagent, providing the highly nucleophilic fluoride ions necessary to displace the hydroxyl groups, while simultaneously supplying the potassium counterion required to precipitate the final salt.
      
  • Equilibrium Driving: Stir the biphasic mixture at room temperature for 2–4 hours. The formation of the tetra-coordinated borate is thermodynamically favored, and the product will begin to precipitate as a white solid, driving Le Chatelier's principle forward.

  • Isolation: Evaporate the solvent under reduced pressure. Extract the dry residue with hot acetone.

    • Causality: Potassium organotrifluoroborates are highly soluble in hot acetone, whereas inorganic byproducts (unreacted

      
      , 
      
      
      
      , and borates) remain completely insoluble.
  • Crystallization: Concentrate the acetone filtrate and precipitate the pure

    
     salt by adding cold diethyl ether. Filter and dry under high vacuum.
    
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

Causality Focus: Minimizing thermal motion to accurately resolve diagnostic B–F bond lengths.

  • Crystal Growth: Dissolve the purified

    
     salt in a minimum volume of acetone in a small inner vial. Place this vial inside a larger outer vial containing diethyl ether. Seal the outer vial to allow slow vapor diffusion over 3–7 days.
    
    • Causality: The layered, ionic architecture of these salts requires slow, controlled lattice assembly. Rapid evaporation leads to twinning and poor diffraction quality. Vapor diffusion ensures a gradual decrease in solubility, yielding pristine, single-domain crystals.

  • Mounting: Select a crystal of appropriate dimensions (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a nitrogen gas-flow device set to 100 K .

    • Causality: Collecting data at cryogenic temperatures minimizes the thermal ellipsoids of the highly electronegative fluorine atoms. This is critical because thermal motion can artificially shorten the apparent B–F bond lengths during refinement, obscuring the structural data needed to predict solvolysis rates.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    . Ensure hydrogen atoms on the organic moiety are placed in calculated positions to finalize the structural model.
    

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews, Royal Society of Chemistry.[Link]

  • Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State Crystal Growth & Design, American Chemical Society.[Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Journal of the American Chemical Society, American Chemical Society.[Link]

  • Organotrifluoroborate Salts Chem-Station Int. Ed.[Link]

Sources

Safety Operating Guide

(Thiomorpholinium-4-ylmethyl)trifluoroborate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the handling and disposal of advanced chemical building blocks are often treated as an afterthought. However, for complex zwitterionic compounds like (Thiomorpholinium-4-ylmethyl)trifluoroborate (CAS: 1268340-95-9), improper disposal is not just a regulatory issue—it is a critical safety and operational hazard.

To ensure the integrity of your laboratory environment and the safety of your personnel, this guide provides a deep dive into the mechanistic behavior of this compound, translating chemical causality into self-validating, field-proven disposal protocols.

Mechanistic Insights: The Acid-Base Paradox of Organotrifluoroborates

(Thiomorpholinium-4-ylmethyl)trifluoroborate is an inner salt containing a positively charged ammonium group in the


-position to the trifluoroborate anion. This specific structural feature significantly enhances its kinetic stability in aqueous environments compared to standard aliphatic trifluoroborates ()[1][2].

However, this stability is highly conditional. The compound is subject to the acid-base paradox of cross-coupling reagents . Under acidic conditions (pH < 5), the B–F bonds undergo rapid solvolysis, releasing boronic acid species and highly corrosive hydrogen fluoride (HF) or bifluoride (


) ions ()[3][4].

Crucially, the equilibrium of this hydrolysis is driven forward by "fluorophiles." Borosilicate glass acts as a fluoride sink, reacting with any released HF to form silicon tetrafluoride (


). This etches the glass, compromises the container's structural integrity, and irreversibly drives the decomposition of the trifluoroborate[3]. Furthermore, the thiomorpholine ring contains sulfur and nitrogen, which upon incineration generate toxic 

and

gases.

These chemical realities dictate our operational parameters.

Quantitative Data: Waste Stream Categorization

To prevent hazardous off-gassing and container failure, all disposal parameters must be strictly controlled.

ParameterOperational StandardMechanistic Rationale
Aqueous Waste pH 7.5 – 8.5Prevents acid-catalyzed solvolysis; keeps the equilibrium shifted towards the stable

anion.
Container Material HDPE or PTFEEliminates fluoride sequestration and etching caused by the silica present in standard borosilicate glass.
Waste Segregation Halogenated OrganoboronPrevents cross-reactivity with strong acids or electrophiles that could strip fluoride ions from the boron center.
Incineration Profile > 1000 °C (Alkaline Scrubber)Ensures complete oxidation of the thiomorpholine ring; scrubbers neutralize

,

, and

combustion byproducts.

Disposal & Spill Management Workflow

G Start Waste Generation: (Thiomorpholinium-4-ylmethyl) trifluoroborate Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Start->Liquid Spill Accidental Spill Start->Spill Solid_Action Place in compatible HDPE/PTFE container Solid->Solid_Action Liquid_Action Check pH (Maintain pH 7.5-8.5) Avoid Strong Acids Liquid->Liquid_Action Spill_Action Mechanically collect (Avoid dust & water) Spill->Spill_Action Combine Label as: Halogenated Organoboron Waste Solid_Action->Combine Liquid_Action->Combine Spill_Action->Combine Incineration High-Temp Incineration (with HF/SOx/NOx scrubbers) Combine->Incineration

Workflow for the segregation, containment, and disposal of zwitterionic organotrifluoroborate waste.

Standard Operating Procedures (SOPs)

To guarantee safety, we utilize self-validating protocols . A protocol is only effective if it contains built-in feedback loops to confirm that the chemical hazard has been successfully mitigated.

SOP A: Liquid Waste Processing

Objective: Stabilize dissolved (Thiomorpholinium-4-ylmethyl)trifluoroborate to prevent HF generation during storage and transport.

  • Collection: Consolidate aqueous and organic solvent waste containing the compound into a secondary-contained High-Density Polyethylene (HDPE) carboy. Never use glass.

  • pH Adjustment: Slowly add 1M

    
     or saturated 
    
    
    
    while stirring gently until the solution reaches a pH of 7.5 to 8.5.
  • Validation Check (Self-Validating Step): Wait 15 minutes and re-measure the pH using a calibrated probe or high-resolution pH paper.

    • Causality: If the pH drops, latent acid-catalyzed solvolysis is still occurring, releasing

      
       which consumes the base.
      
    • Action: If pH < 7.5, repeat Step 2 until the pH remains stable for a full 15 minutes.

  • Sealing and Labeling: Seal the carboy. Label clearly as: "Hazardous Waste: Halogenated Organoboron / Thiomorpholine Derivative. DANGER: Potential HF release if acidified."

SOP B: Solid Waste & Spill Recovery

Objective: Safely recover unreacted powder without triggering hydrolysis or inhalation hazards[5].

  • Isolation: Evacuate the immediate area. Don appropriate PPE, including a particulate respirator (N95 or P100), nitrile gloves, and chemical safety goggles.

  • Dry Recovery: Using non-sparking, anti-static tools (e.g., polypropylene spatulas), gently sweep the solid material. Do not use water, as introducing moisture without pH control can initiate localized hydrolysis.

  • Containment: Transfer the solid into a wide-mouth PTFE or HDPE solid waste container.

  • Surface Decontamination: Wipe the spill area with disposable cloths dampened with a mildly alkaline solution (5%

    
     in water) to neutralize any microscopic residual fluoride.
    
  • Validation Check (Self-Validating Step): Before final sealing, leave the container cap loosely threaded in a certified fume hood for 12 hours.

    • Causality: Moisture absorbed from the air during the spill exposure may cause slow off-gassing of HF or other vapors.

    • Action: Tighten the cap after 12 hours. If the container shows no signs of bulging over the next 24 hours, the internal atmosphere is stable for transport to the waste facility.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[Link]

  • Villani, S., Imperio, D., Panza, L., Confalonieri, L., Fallarini, S., Aprile, S., & Del Grosso, E. (2024). Exploring the pharmaceutical potential of ammonium organotrifluoroborate functional group: Comprehensive chemical, metabolic, and plasma stability evaluation. European Journal of Medicinal Chemistry, 279, 116844.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[Link]

Sources

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